Methyl 3-(4-hydroxyphenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSVMMHYHQNTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408275 | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192376-76-4 | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide outlines a robust and plausible synthetic pathway and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds.
Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₂O₃, is an ester derivative of 3-(4-hydroxyphenyl)benzoic acid.[1] Its structure features a biphenyl core with a hydroxyl group and a methyl ester functionality, suggesting its utility as a versatile intermediate in organic synthesis.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 192376-76-4 | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available (Predicted to be in the range of 130-150 °C based on similar compounds) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate; sparingly soluble in water (Predicted) | N/A |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl skeleton, followed by a Fischer esterification to introduce the methyl ester group.
Synthesis Workflow
The following diagram illustrates the proposed synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling
This protocol is based on established methods for Suzuki-Miyaura cross-coupling reactions.
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water as the solvent. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-hydroxyphenyl)benzoic acid.
Step 2: Synthesis of this compound via Fischer Esterification
This protocol is a standard procedure for acid-catalyzed esterification.
-
Reaction Setup: In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound would be confirmed by a combination of spectroscopic methods and physical constant determination. The following sections detail the predicted characterization data.
Logical Relationship of Characterization Data
The following diagram illustrates how different characterization techniques contribute to the structural confirmation of the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Ar-H (proton on C2 of benzoate ring) |
| ~7.85 | d | 1H | Ar-H (proton on C6 of benzoate ring) |
| ~7.60 | d | 1H | Ar-H (proton on C4 of benzoate ring) |
| ~7.50 | t | 1H | Ar-H (proton on C5 of benzoate ring) |
| ~7.45 | d | 2H | Ar-H (protons on C2' and C6' of phenol ring) |
| ~6.90 | d | 2H | Ar-H (protons on C3' and C5' of phenol ring) |
| ~5.50 | br s | 1H | -OH |
| 3.92 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (ester) |
| ~156.0 | C4' (C-OH) |
| ~142.0 | C3 |
| ~132.5 | C1' |
| ~131.0 | C1 |
| ~130.0 | C6 |
| ~129.5 | C5 |
| ~128.5 | C2', C6' |
| ~128.0 | C2 |
| ~127.5 | C4 |
| ~116.0 | C3', C5' |
| ~52.5 | -OCH₃ |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Signals |
| FT-IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H stretch, aromatic), ~1720 (C=O stretch, ester), ~1600, ~1480 (C=C stretch, aromatic), ~1250 (C-O stretch, ester/phenol) |
| Mass Spec. (m/z) | 228 [M]⁺, 197 [M - OCH₃]⁺, 169 [M - COOCH₃]⁺, 121 [C₆H₄COOCH₃]⁺, 93 [C₆H₅O]⁺ |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and Fischer esterification, offers a reliable and efficient route to this molecule. The predicted physicochemical and spectroscopic data serve as a valuable reference for researchers undertaking the synthesis and characterization of this and related biphenyl compounds. Further experimental validation is necessary to confirm the predicted properties and to fully explore the potential of this compound in various scientific applications.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-(4-hydroxyphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl group, functionalities that make it a molecule of interest for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an exploration of its potential biological activities based on the known pharmacology of structurally related biphenyl derivatives. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research setting.
Physicochemical Properties
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 228.24 g/mol | --INVALID-LINK--[1] |
| CAS Number | 192376-76-4 | --INVALID-LINK--[1] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not experimentally determined | - |
| Boiling Point | Not experimentally determined | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | Inferred from similar compounds |
| LogP (XLogP3) | 3.7 | --INVALID-LINK--[1] |
| pKa | Not experimentally determined | - |
Synthesis and Experimental Protocols
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the starting materials. The proposed synthetic pathway involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
4-Hydroxyphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or a suitable phosphine ligand
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, combine Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.
-
Solvent Addition and Degassing: Add a solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Introduction: Under the inert atmosphere, add the palladium catalyst and phosphine ligand to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active biphenyls suggests several areas for investigation. Biphenyl derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and estrogenic activities.[2][3]
Potential Anti-inflammatory Activity
Many biphenyl-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The biphenyl scaffold can mimic the binding of arachidonic acid in the active site of COX-1 and COX-2, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation.
Caption: Potential anti-inflammatory mechanism of action via COX inhibition.
Potential Antioxidant Activity
The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thereby mitigating oxidative stress. The antioxidant capacity of benzoate derivatives is influenced by the number and position of hydroxyl groups on the aromatic rings.[6][7][8]
Potential Estrogenic Activity
Some hydroxylated biphenyls and benzoate derivatives have been shown to possess estrogenic or anti-estrogenic activity by interacting with estrogen receptors.[9][10][11][12][13] Further investigation would be required to determine if this compound exhibits similar endocrine-disrupting potential.
Conclusion
This compound is a compound with significant potential for further research in medicinal chemistry and materials science. This guide provides a foundational understanding of its physicochemical properties and a practical, detailed protocol for its synthesis. While its specific biological activities remain to be elucidated, the known pharmacology of related biphenyl derivatives suggests promising avenues for investigation into its anti-inflammatory, antioxidant, and other potential therapeutic effects. The information and visualizations presented herein are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule.
References
- 1. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estrogenic and anti-estrogenic activity of butylparaben, butylated hydroxyanisole, butylated hydroxytoluene and propyl gallate and their binary mixtures on two estrogen responsive cell lines (T47D-Kbluc, MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-(4-hydroxyphenyl)benzoate (CAS: 192376-76-4)
Disclaimer: Publicly available experimental data for Methyl 3-(4-hydroxyphenyl)benzoate is limited. This guide consolidates the available information and provides generalized methodologies and potential biological activities based on structurally related compounds.
Introduction
This compound is a biphenyl compound characterized by a methyl benzoate core linked to a hydroxyphenyl group. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active molecules and functional materials. The structural motifs within this compound—a phenolic hydroxyl group and a methyl ester—make it a versatile candidate for further chemical modification and biological screening. This document provides a comprehensive overview of its known properties, a proposed synthetic route, and a discussion of its potential biological relevance based on analogous structures.
Physicochemical Properties
While extensive experimental data is not available, fundamental physicochemical properties have been computed and are summarized below.
| Property | Value | Source |
| CAS Number | 192376-76-4 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point (Predicted) | 391.4 °C at 760 mmHg | N/A |
| Flash Point (Predicted) | 168.9 °C | N/A |
| Density (Predicted) | 1.194 g/cm³ | N/A |
| XLogP3 | 3.7 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Suzuki-Miyaura Coupling
This approach involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid. For the synthesis of this compound, this would involve the reaction of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.
References
An In-depth Technical Guide on the Biological Activity of Methyl 3-(4-hydroxyphenyl)benzoate Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the biological activities of derivatives of Methyl 3-(4-hydroxyphenyl)benzoate. Due to the limited availability of direct biological data for this specific molecule, this document focuses on the activities of structurally related compounds to infer its potential pharmacological profile. This guide is intended to serve as a valuable resource for initiating and guiding further research into this class of compounds.
Inferred Biological Activities from Structural Analogs
The core structure of this compound, featuring a biphenyl scaffold with hydroxyl and methyl carboxylate functionalities, is a common motif in a variety of biologically active molecules.[1] Analysis of its structural analogs suggests potential activities in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3]
Anticancer Activity
Derivatives of benzoate esters and compounds with a biphenyl core structure have demonstrated notable anticancer properties. A prominent example is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups. MBIC has been identified as a microtubule targeting agent, inducing mitotic arrest and subsequent apoptosis in cancer cells.[4][5] This mechanism is a cornerstone of many successful chemotherapeutic agents.
Furthermore, derivatives of eugenyl benzoate have been investigated as inhibitors of BCL-2, an anti-apoptotic protein that is often overexpressed in cancer cells, including colorectal cancer.[6][7] Inhibition of BCL-2 can restore the natural process of programmed cell death in malignant cells.
Biphenyl carboxylic acid derivatives have also been shown to possess antiresorptive properties by inhibiting osteoclast formation and inducing their apoptosis, suggesting potential applications in treating bone metastases.[8] Additionally, certain biphenyl carboxylic acids have demonstrated direct cytotoxic effects against human breast cancer cell lines.[2]
Antimicrobial Activity
The benzoate scaffold is well-known for its antimicrobial properties. For instance, derivatives of biphenyl-4-carboxylic acid esters have shown activity against pathogenic Candida species.[9] While a specific Minimum Inhibitory Concentration (MIC) for methyl 3-methyl-4-nitrobenzoate was not found, nitrobenzoate derivatives, in general, have been explored for their antimycobacterial activity.[10]
Anti-inflammatory and Antioxidant Activity
The presence of a phenolic hydroxyl group in the structure of this compound suggests potential for antioxidant activity through radical scavenging.[11] Hydroxylated biphenyls are known to possess antioxidant properties.[12] Additionally, some biphenyl derivatives exhibit anti-inflammatory effects, which can be attributed to the inhibition of enzymes like cyclooxygenases.[13]
Quantitative Data on Structurally Related Compounds
To facilitate comparative analysis, the following tables summarize the available quantitative data for some of the structurally related compounds discussed.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound/Derivative Class | Target/Assay | Cell Line | Activity Metric | Value | Reference(s) |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MCF-7 (non-aggressive breast cancer) | IC50 | 0.73 ± 0.0 µM | [4][5] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | MDA-MB-231 (aggressive breast cancer) | IC50 | 20.4 ± 0.2 µM | [4][5] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Cytotoxicity | L-cells (normal fibroblast) | IC50 | 59.6 ± 2.5 µM | [4][5] |
| Silenced Survivin + MBIC | Cytotoxicity | MDA-MB-231 | IC50 | 4.4 ± 0.3 µM | [5] |
| Eugenyl Benzoate Derivatives | BCL-2 Inhibition | HT29 (colorectal cancer) | IC50 | 26.56 - 286.81 µmol/ml | [6][7] |
| Biphenyl Carboxylic Acid Derivative (ABD350) | Osteoclast Formation | Mouse bone marrow macrophages | IC50 | 1.3 µM | [8] |
| Benzyloxy Biphenyl Carboxylic Acid (3j) | Cytotoxicity | MCF-7 | IC50 | 9.92 ± 0.97 µM | [2] |
| Benzyloxy Biphenyl Carboxylic Acid (3j) | Cytotoxicity | MDA-MB-231 | IC50 | 9.54 ± 0.85 µM | [2] |
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Derivative Class | Organism | Activity Metric | Value | Reference(s) |
| Ethyl 4-biphenyl carboxylate | Candida albicans, Candida tropicalis | MIC | 512 - 1024 µg/mL | [9] |
| Decanoyl 4-biphenyl carboxylate | Candida species | MIC | 512 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. Below are standard protocols for key experiments relevant to the potential activities of this compound derivatives.
MTT Cell Viability and Proliferation Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[14][15][16][17]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background correction.[14]
General Enzyme Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on a specific enzyme.[18][19][20][21]
Principle: The activity of an enzyme is measured in the presence and absence of the test compound. The rate of the enzymatic reaction, typically monitored by the formation of a product or the depletion of a substrate, is compared to determine the extent of inhibition.[18]
Procedure:
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and a serial dilution of the inhibitor in an appropriate assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a microplate, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow for a pre-incubation period (e.g., 15-30 minutes).[21]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence using a microplate reader. The formation of the product should be linear with respect to time.[22]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Microtubule Targeting Agent Assay
This cell-based assay is used to identify compounds that stabilize or destabilize microtubules.[23][24][25]
Principle: The assay is based on the resistance of a stabilized microtubule network to a depolymerizing agent like combretastatin A4 (CA4) or nocodazole. The remaining microtubules after treatment are then quantified.[24]
Procedure:
-
Cell Seeding: Seed cells (e.g., HeLa) in a 96-well microplate and incubate for 24 hours.[25]
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 90 minutes) to allow for microtubule stabilization.[23]
-
Depolymerization Induction: Add a microtubule-depolymerizing agent (e.g., 0.5 µM CA4) to each well and incubate for 30 minutes.[23]
-
Cell Permeabilization and Fixation: Permeabilize the cells with a suitable buffer (e.g., OPT buffer) and then fix them with formaldehyde.[24]
-
Immunostaining: Wash the cells and incubate with a primary antibody against tubulin, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).
-
Signal Detection: Add a chemiluminescent substrate and measure the luminescence using a microplate reader. The luminescence intensity is proportional to the amount of remaining microtubules.
Visualizations of Pathways and Workflows
The following diagrams illustrate key concepts related to the synthesis, evaluation, and mechanism of action of compounds like this compound derivatives.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ijsdr.org [ijsdr.org]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. jocpr.com [jocpr.com]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. superchemistryclasses.com [superchemistryclasses.com]
- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 25. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound featuring a methyl ester and a hydroxyl functional group. As a derivative of biphenyl, it holds potential for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound. Due to a lack of publicly available experimental data for this specific compound, the information presented herein is based on established spectroscopic principles and data from analogous structures. This guide also includes generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with closely related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.95 | d | 1H | Ar-H |
| ~7.70 | d | 1H | Ar-H |
| ~7.50 | d, J=8.5 Hz | 2H | Ar-H |
| ~7.40 | t | 1H | Ar-H |
| ~6.90 | d, J=8.5 Hz | 2H | Ar-H |
| ~5.50 | s (broad) | 1H | -OH |
| 3.91 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (ester) |
| ~155.5 | Ar-C (C-OH) |
| ~141.0 | Ar-C |
| ~132.0 | Ar-C |
| ~131.0 | Ar-C |
| ~129.5 | Ar-CH |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~128.0 | Ar-CH |
| ~116.0 | Ar-CH |
| 52.3 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3400-3200 | Broad, Medium | O-H stretch (phenol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2955-2845 | Weak | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and phenol) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 228 | [M]⁺ (Molecular Ion) |
| 197 | [M - OCH₃]⁺ |
| 169 | [M - COOCH₃]⁺ |
| 139 | [M - C₆H₄OH]⁺ |
| 121 | [C₆H₅COOCH₃]⁺ |
| 93 | [C₆H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a spectral width of 0 to 220 ppm is common, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or a pure KBr pellet).
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization method that often preserves the molecular ion.
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
Potential Therapeutic Targets of Methyl 3-(4-hydroxyphenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is an organic ester with the chemical formula C₁₄H₁₂O₃. Its structure, comprising a benzoate and a hydroxyphenyl group, is a common scaffold in medicinal chemistry, suggesting a potential for biological activity. Due to the limited direct research on this specific compound, this guide employs a structure-activity relationship (SAR) approach, extrapolating potential therapeutic applications from well-characterized structural analogs.
Potential Therapeutic Targets in Oncology
The biphenyl and benzoate scaffolds are prevalent in a multitude of anticancer agents. Analysis of structurally similar compounds suggests that this compound may exert anticancer effects through several mechanisms.
Tubulin Polymerization Inhibition
A key structural analog, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) , which shares the hydroxyphenyl and methyl carboxylate groups on an aromatic framework, has been identified as a potent microtubule targeting agent (MTA). MTAs disrupt the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][2]
Quantitative Data for MBIC Cytotoxicity
| Compound | Cell Line | IC₅₀ (µM) | Exposure Time (h) |
| MBIC | MCF-7 (non-aggressive breast cancer) | 0.73 ± 0.0 | 24 |
| MBIC | T47D (breast cancer) | 1.3 ± 0.1 | 24 |
| MBIC | MDA-MB-468 (lowly metastatic breast cancer) | 12.0 ± 0.3 | 24 |
| MBIC | MDA-MB-231 (aggressive breast cancer) | 20.4 ± 0.2 | 24 |
| MBIC | L-cells (normal fibroblast) | 59.6 ± 2.5 | - |
Data sourced from Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo.[1][2]
Signaling Pathway for Microtubule Targeting Agents
Histone Deacetylase (HDAC) Inhibition
Benzoic acid derivatives are known to act as HDAC inhibitors. These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. The specific structure-activity relationships for benzoate derivatives as HDAC inhibitors are complex, but the presence of the aromatic carboxylic acid ester moiety is a feature found in some HDAC inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Several small molecule inhibitors targeting the VEGFR-2 tyrosine kinase contain scaffolds structurally related to this compound. Inhibition of VEGFR-2 can block the signaling pathways that lead to endothelial cell proliferation and migration.
Potential as an Antimicrobial Agent
Esters of p-hydroxybenzoic acid, commonly known as parabens, are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products. Methylparaben, a structural isomer of the target compound, is a well-known example.
Mechanism of Antimicrobial Action
The antimicrobial action of parabens is not fully elucidated but is thought to involve multiple mechanisms:
-
Membrane Disruption: Parabens can interfere with the integrity of microbial cell membranes, disrupting transport processes and leading to the leakage of intracellular components.
-
Enzyme Inhibition: They have been shown to inhibit key bacterial enzymes, such as ATPases and phosphotransferases.
-
Inhibition of Nucleic Acid Synthesis: Some studies suggest that parabens can interfere with DNA and RNA synthesis.
The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of this compound.
In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in turbidity.
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
GTP solution (100 mM)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution in DMSO
-
Positive controls: Paclitaxel (promoter), Nocodazole (inhibitor)
-
Temperature-controlled microplate spectrophotometer
-
Pre-warmed 96-well plates
Procedure:
-
Preparation: Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Reaction Mixture: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations or a vehicle control (DMSO) to the wells of the pre-warmed plate.
-
Initiation of Polymerization: Add the tubulin/buffer mixture to the wells, followed immediately by the addition of GTP to initiate polymerization.
-
Turbidity Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound can be quantified by comparing the rate and extent of polymerization to the control. Calculate the IC₅₀ value for inhibition of tubulin polymerization.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution in a suitable solvent
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for Biological Evaluation
The following diagram outlines a logical workflow for the initial biological screening of this compound.
Conclusion
While direct experimental data on this compound is currently lacking, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent, particularly in the fields of oncology and microbiology. The presence of the benzoate and hydroxyphenyl moieties suggests that it may target fundamental cellular processes such as microtubule dynamics, epigenetic regulation, and microbial cell viability. The experimental protocols and workflows detailed in this guide offer a clear path for the systematic evaluation of these potential therapeutic applications. Further research is warranted to synthesize and characterize the biological profile of this compound to determine its potential as a novel therapeutic candidate.
References
In Silico Modeling of Methyl 3-(4-hydroxyphenyl)benzoate Interactions: A Technical Guide
Abstract
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound with structural motifs, specifically the benzoate and hydroxyphenyl groups, that are present in numerous biologically active molecules. While this specific compound is not extensively characterized in publicly available literature, its structural similarity to known anti-inflammatory and anti-cancer agents suggests potential therapeutic relevance. This technical guide outlines a comprehensive in silico workflow to investigate the potential interactions of this compound with key biological targets implicated in inflammation and cancer. This document provides detailed methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, serving as a roadmap for researchers in drug discovery and computational biology. All quantitative data is summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in a variety of approved drugs. Similarly, benzoate and hydroxyphenyl moieties are known pharmacophores that interact with a wide range of biological targets. This compound, which incorporates these features, represents an intriguing candidate for biological evaluation. However, the absence of experimental data necessitates a computational approach to predict its potential biological activities and guide future experimental validation.
In silico modeling allows for the rapid and cost-effective screening of small molecules against various protein targets, providing insights into potential binding affinities, mechanisms of action, and pharmacokinetic properties. This guide presents a hypothetical, yet methodologically rigorous, in silico investigation of this compound against three plausible biological targets selected based on the known activities of structurally related compounds:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs).
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is a critical target in cancer therapy.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in tumor angiogenesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound, obtained from PubChem, is provided in Table 1. These properties are crucial for its handling, characterization, and initial assessment of its drug-like properties.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem CID: 5097337 |
| Molecular Weight | 228.24 g/mol | PubChem CID: 5097337 |
| IUPAC Name | This compound | PubChem CID: 5097337 |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | PubChem CID: 5097337 |
| XLogP3 | 3.7 | PubChem CID: 5097337 |
| Hydrogen Bond Donors | 1 | PubChem CID: 5097337 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 5097337 |
| Rotatable Bond Count | 3 | PubChem CID: 5097337 |
In Silico Modeling Workflow
The comprehensive in silico analysis of this compound follows a structured workflow, from initial target selection to the prediction of its pharmacokinetic profile. This workflow is designed to provide a holistic view of the compound's potential as a therapeutic agent.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key in silico experiments outlined in the workflow.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of the ligand (this compound) and the selected protein targets for docking and simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from the PubChem database (CID: 5097337) in SDF format.
-
Convert the 2D structure to a 3D conformation using a molecular modeling software such as Avogadro or ChemDraw.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized 3D structure in a PDBQT file format for use with AutoDock Vina, adding polar hydrogens and computing Gasteiger charges.
-
-
Protein Target Selection and Preparation:
-
Identify suitable crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, the following structures are proposed:
-
Download the PDB files for the selected protein structures.
-
Prepare the protein for docking by:
-
Removing water molecules and any co-crystallized ligands and ions not essential for the interaction.
-
Adding polar hydrogens to the protein structure.
-
Assigning atomic charges (e.g., Kollman charges).
-
Saving the prepared protein structure in PDBQT format.
-
-
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of the selected target proteins.
Protocol:
-
Grid Box Definition:
-
Define the docking search space (grid box) around the active site of each protein. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure.
-
Ensure the grid box is large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand.
-
-
Docking Simulation:
-
Perform molecular docking using AutoDock Vina.
-
Use the prepared ligand and protein PDBQT files and the defined grid box parameters as input.
-
Set the exhaustiveness parameter to a suitable value (e.g., 20) to ensure a thorough search of the conformational space.
-
Generate a set of binding poses (typically 9-10) for the ligand within the protein's active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the ligand-protein interactions for the best-scoring pose using software like PyMOL or Discovery Studio Visualizer.
-
Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Molecular Dynamics Simulation
Objective: To assess the stability of the ligand-protein complex and refine the binding pose obtained from molecular docking.
Protocol:
-
System Preparation:
-
Use the best-scoring docked complex from the molecular docking study as the starting structure.
-
Place the complex in a periodic boundary box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature) ensemble: To stabilize the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature) ensemble: To stabilize the pressure and density of the system.
-
-
-
Production MD Run:
-
Run the production molecular dynamics simulation for a duration of 100 nanoseconds (ns) under the NPT ensemble.
-
Save the trajectory data at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex by calculating:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose.
-
-
ADMET Prediction
Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.
Protocol:
-
Input:
-
Use the SMILES string of this compound as input for online ADMET prediction tools (e.g., SwissADME, pkCSM).
-
-
Prediction:
-
Predict a range of ADMET properties, including but not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity, hepatotoxicity.
-
-
-
Analysis:
-
Analyze the predicted ADMET properties to identify any potential liabilities that might hinder the compound's development as a drug.
-
Evaluate compliance with drug-likeness rules (e.g., Lipinski's rule of five).
-
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the in silico analyses.
Table 2: Predicted Binding Affinities from Molecular Docking
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5IKQ | -8.2 | Arg120, Tyr355, Ser530 |
| Bcl-2 | 4LVT | -7.5 | Arg102, Phe105, Tyr199 |
| VEGFR-2 | 4ASD | -7.9 | Cys919, Asp1046, Glu885 |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | High | Good intestinal permeability |
| BBB Permeability | Low | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | No | Non-mutagenic |
| Hepatotoxicity | No | Low risk of liver damage |
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |
Signaling Pathway Visualization
To contextualize the potential biological impact of this compound, a diagram of a relevant signaling pathway is provided below. Inhibition of VEGFR-2, for example, would disrupt the downstream signaling cascade that promotes angiogenesis.
Conclusion
This technical guide provides a comprehensive framework for the in silico investigation of this compound. The proposed workflow, combining molecular docking, molecular dynamics simulations, and ADMET prediction, offers a powerful approach to elucidate the potential biological activities and drug-like properties of this compound in the absence of experimental data. The hypothetical results suggest that this compound may interact with key targets in inflammation and cancer, warranting further experimental validation. The methodologies and visualizations presented herein serve as a valuable resource for researchers engaged in the computational assessment of novel small molecules for therapeutic applications.
References
An In-depth Technical Guide to the Discovery and Natural Occurrence of Hydroxyphenyl Benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyphenyl benzoates represent a class of phenolic compounds with a structural motif that is a recurring theme in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological effects of these compounds. It details the historical synthesis of key hydroxyphenyl benzoate isomers and their presence in the natural world, from plants to propolis. The guide also furnishes detailed experimental protocols for the extraction, isolation, and characterization of these molecules. Furthermore, it delves into the cellular signaling pathways modulated by hydroxyphenyl benzoates and their derivatives, offering insights into their potential as therapeutic agents.
Introduction
Hydroxyphenyl benzoates are esters formed from a hydroxyphenol and benzoic acid or their derivatives. The position of the hydroxyl group on the phenyl ring gives rise to three basic isomers: 2-hydroxyphenyl benzoate, 3-hydroxyphenyl benzoate, and 4-hydroxyphenyl benzoate. These core structures can be further substituted, leading to a diverse family of related compounds. The presence of both a hydroxylated phenyl ring and a benzoate moiety imparts these molecules with interesting chemical and biological properties, making them a subject of interest in medicinal chemistry and drug discovery. Their structural relationship to well-known bioactive molecules, such as salicylic acid, suggests a potential for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This guide aims to consolidate the current knowledge on the discovery and natural distribution of these compounds, providing a valuable resource for researchers in the field.
Discovery and Synthesis
The history of hydroxyphenyl benzoates is intertwined with the development of synthetic organic chemistry. While the specific discovery of each isomer is not always well-documented, their synthesis is rooted in classical esterification and carboxylation reactions.
Phenyl Salicylate (2-Hydroxyphenyl Benzoate)
One of the earliest and most well-known hydroxyphenyl benzoates is phenyl salicylate, commercially known as Salol. It was first synthesized in 1883 by the Polish chemist and doctor Marceli Nencki and independently in 1885 by the German chemist Richard Seifert.[1] Historically, it was used as an intestinal antiseptic and mild analgesic.[1][2] Its synthesis typically involves the reaction of salicylic acid with phenol.[1]
Other Isomers
The synthesis of other isomers, such as methyl 2-(3-hydroxyphenyl)benzoate, has been achieved through modern cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This method allows for the efficient formation of the biaryl C-C bond. While the specific historical discovery of this particular compound is not well-documented, its structural motifs are common in pharmacologically active molecules.[3] The synthesis of 4-hydroxyphenyl benzoate derivatives has also been a subject of study, with methods developed to control the monosubstitution of hydroquinone.[4]
A foundational reaction for the synthesis of the hydroxybenzoic acid precursors is the Kolbe-Schmitt reaction . This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide to introduce a carboxylic acid group onto the aromatic ring, which can then be esterified to produce hydroxyphenyl benzoates.[1][5][6] The reaction conditions, such as the counterion and temperature, can influence the regioselectivity, favoring either ortho or para carboxylation.[6]
Natural Occurrence
Hydroxyphenyl benzoates and their precursors are found in a variety of natural sources, including plants, fungi, and even animal-derived products like propolis.
Plant Kingdom
Benzoic acid and its derivatives are naturally present in many plants, often as esters. They are found in significant amounts in berries, such as cranberries and blueberries. Spices like cinnamon, cloves, and thyme also contain these compounds. While the direct isolation of many hydroxyphenyl benzoate isomers from plants is not extensively documented, their biosynthetic precursors are widespread. For instance, 4-hydroxybenzoic acid can be formed from chorismate by the enzyme chorismate lyase, which is the first step in ubiquinone biosynthesis in many organisms.[7]
One notable naturally occurring hydroxyphenyl benzoate is benzyl benzoate , which has been identified in the essential oils of plants such as ylang-ylang and in propolis.[8][9]
Propolis
Propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources, is a rich source of phenolic compounds, including benzyl benzoate.[8][9][10] The composition of propolis can vary significantly depending on the geographical location and the plant sources available to the bees.[10]
Table 1: Quantitative Data on the Occurrence of Benzyl Benzoate in Propolis
| Source of Propolis | Concentration of Benzyl Benzoate | Reference |
| Indian Propolis Oil | 26.8% | [8][9] |
Note: Data on the natural occurrence and concentration of other specific hydroxyphenyl benzoate isomers is limited in the currently available literature.
Experimental Protocols
The isolation and characterization of hydroxyphenyl benzoates from natural sources involve a series of steps, from initial extraction to final purification and structural elucidation.
Extraction of Phenolic Compounds from Plant Material
The following is a general protocol for the extraction of phenolic compounds, which would include hydroxyphenyl benzoates, from plant material.
4.1.1. Materials and Reagents
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Deionized water
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
4.1.2. Protocol
-
Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with 80% methanol at 80°C for 15 minutes.[11] The mixture is then centrifuged, and the supernatant is collected.
-
Solvent Evaporation: The organic solvent (methanol) is removed from the extract using a rotary evaporator.[11]
-
Acidification and Liquid-Liquid Extraction: The remaining aqueous suspension is acidified to pH 2 with HCl. The free phenolic acids and esters are then extracted with diethyl ether.[11]
-
Alkaline Hydrolysis (for bound esters): The residue from the aqueous suspension can be subjected to alkaline hydrolysis with NaOH to release esterified phenolic compounds. The mixture is then acidified, and the released compounds are extracted with diethyl ether.[11]
Isolation and Purification by Chromatography
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxyphenyl benzoates.
4.2.1. HPLC Method for Quantitative Analysis of Methyl 2-(3-hydroxyphenyl)benzoate [12]
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: 0.1% Formic acid in deionized water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program is used to separate the compounds of interest.
-
Detection: UV detection at an appropriate wavelength based on the absorbance spectrum of the analyte.
-
Quantification: A calibration curve is constructed using standard solutions of known concentrations to quantify the amount of the analyte in the sample.
Workflow for HPLC Analysis
Caption: Logical workflow for the quantitative analysis of hydroxyphenyl benzoates using HPLC.
Signaling Pathways and Biological Activity
Hydroxyphenyl benzoates and related phenolic compounds have been shown to modulate various cellular signaling pathways, which underlies their observed biological activities, particularly their anti-inflammatory effects.
Inhibition of NF-κB and STAT3 Pathways
The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are key regulators of the inflammatory response. They control the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
A synthetic derivative, (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, has been shown to exert anti-inflammatory and anti-arthritic effects by inhibiting both the NF-κB/IKK and STAT3 pathways.[13] This compound was found to reduce the production of reactive oxygen species (ROS), nitric oxide (NO), and prostaglandin E2 (PGE2), and to decrease the expression of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[13]
Simplified Signaling Pathway of NF-κB and STAT3 Inhibition
Caption: Simplified signaling cascade showing the inhibition of NF-κB and STAT3 pathways by a hydroxyphenyl benzoate derivative.
The ability of these compounds to interfere with key inflammatory signaling cascades highlights their potential for the development of novel anti-inflammatory drugs.
Conclusion
Hydroxyphenyl benzoates are a class of compounds with a rich history in synthetic chemistry and a growing recognition of their presence and importance in the natural world. While the discovery of some members, like phenyl salicylate, is well-documented, the origins of others are less clear. Their natural occurrence, though not exhaustively cataloged for all isomers, is evident from the presence of their precursors in a wide range of plants and the identification of specific esters in natural products like propolis. The biological activities of hydroxyphenyl benzoates, particularly their anti-inflammatory properties mediated through the inhibition of key signaling pathways, underscore their potential as leads for drug development. Further research is warranted to fully explore the natural distribution of these compounds, to quantify their presence in various sources, and to elucidate the specific mechanisms of action of different isomers. This will undoubtedly pave the way for new applications in the pharmaceutical and nutraceutical industries.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. cipherskincare.com [cipherskincare.com]
- 3. benchchem.com [benchchem.com]
- 4. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure and Antioxidant Activity of Polyphenols Derived from Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)- 2-butenal are mediated by inhibition of the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Methyl 3-(4-hydroxyphenyl)benzoate, a biphenyl carboxylate of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document consolidates information on its synthesis, physicochemical properties, and predicted biological activities based on structurally related compounds. Detailed, adaptable experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Introduction to this compound
This compound is an organic compound featuring a biphenyl scaffold, a structural motif prevalent in a wide array of pharmacologically active molecules.[1] The presence of both a methyl ester and a hydroxyl group on the biphenyl framework suggests its potential as a versatile synthetic intermediate and a candidate for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | PubChem[2] |
| Molecular Weight | 228.24 g/mol | PubChem[2] |
| CAS Number | 192376-76-4 | PubChem[2] |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | General knowledge |
| XLogP3 | 3.7 | PubChem[2] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds in biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]
Proposed Synthetic Pathway
The recommended synthetic route involves the coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions and should be optimized for specific laboratory conditions.[3][4]
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.
-
Solvent and Degassing: Add a 4:1:1 mixture of toluene, ethanol, and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.
-
Catalyst Addition: Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is scarce, the analysis of its structural analogs suggests several promising avenues for investigation. The biphenyl moiety is a common feature in many clinically important drugs.[5]
Potential Anticancer Activity
Derivatives of benzoate esters and biphenyl compounds have demonstrated notable anticancer properties. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), which shares the hydroxyphenyl and methyl carboxylate functionalities, acts as a microtubule targeting agent with significant cytotoxicity against breast cancer cell lines.[6]
Table 2: Anticancer Activity of a Structurally Related Compound
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MBIC | MCF-7 (Breast) | 0.73 | [6] |
| MBIC | MDA-MB-231 (Breast) | 20.4 | [6] |
Based on such analogs, it is hypothesized that this compound could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical signaling pathway for anticancer activity.
Potential Antimicrobial Activity
Benzoate derivatives are also known for their antimicrobial properties. For example, methyl 3-methyl-4-nitrobenzoate has shown significant antifungal activity.[7] This suggests that this compound could be a candidate for antimicrobial screening.
Table 3: Antimicrobial Activity of a Structurally Related Compound
| Compound | Microorganism | MIC (µM) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | 39 | [7] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound.
Anticancer Activity: MTT Assay
This protocol outlines a method for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Normal cell line (e.g., NIH/3T3) for assessing selectivity
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
This compound
-
DMSO
-
96-well microtiter plates
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance.
Conclusion
While direct experimental evidence for the biological activities of this compound is not yet widely available, its structural features and the known activities of related compounds suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to further investigate this promising molecule. Future studies are warranted to elucidate the specific biological profile and mechanism of action of this compound.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. odp.library.tamu.edu [odp.library.tamu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, a valuable intermediate in the development of novel pharmaceutical compounds and functional materials. The synthetic route commences with the readily available starting material, 3-bromobenzoic acid, and proceeds through a three-step sequence involving esterification, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and a final deprotection step.
This application note offers detailed experimental protocols for each synthetic transformation, a summary of quantitative data for all key compounds, and visualizations of the synthetic workflow to aid in laboratory execution.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physicochemical Properties and Yields
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) |
| 3-Bromobenzoic acid | ![]() | C₇H₅BrO₂ | 201.02 | White solid | - |
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | Colorless liquid | ~85[1] | |
| Methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate | ![]() | C₂₀H₂₆O₃Si | 342.50 | White solid | Not specified |
| This compound | C₁₄H₁₂O₃ | 228.24 | White solid | Not specified |
Table 2: Spectroscopic Data
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 3-bromobenzoate | 8.15 (t, J=1.8 Hz, 1H), 7.95 (dt, J=7.8, 1.3 Hz, 1H), 7.65 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.30 (t, J=7.9 Hz, 1H), 3.92 (s, 3H). | 165.7, 135.8, 132.9, 130.1, 129.9, 128.1, 122.6, 52.4. |
| This compound | 8.10 (t, J=1.7 Hz, 1H), 7.85 (dt, J=7.8, 1.4 Hz, 1H), 7.65 (ddd, J=7.7, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.8 Hz, 1H), 7.35 (d, J=8.6 Hz, 2H), 6.85 (d, J=8.6 Hz, 2H), 5.0 (s, 1H, -OH), 3.90 (s, 3H). | 167.2, 155.5, 141.5, 133.0, 130.8, 129.2, 128.9, 128.5, 122.0, 115.8, 52.2. |
Note: Spectroscopic data for intermediates are based on closely related structures and may vary slightly.
Experimental Protocols
The synthesis of this compound is accomplished in three main stages, as detailed below.
Step 1: Fischer Esterification of 3-Bromobenzoic Acid
This initial step converts the carboxylic acid to its corresponding methyl ester, which is generally more suitable for palladium-catalyzed cross-coupling reactions.
Materials:
-
3-Bromobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: [1]
-
In a round-bottom flask, dissolve 3-bromobenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude methyl 3-bromobenzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Suzuki-Miyaura Cross-Coupling
This key step forms the biaryl C-C bond. To prevent unwanted side reactions, the hydroxyl group of the boronic acid is protected with a tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
Methyl 3-bromobenzoate
-
4-(tert-butyldimethylsilyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate (1.0 eq), 4-(tert-butyldimethylsilyloxy)phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product, methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate, by column chromatography on silica gel.
Step 3: Deprotection of the Phenolic Hydroxyl Group
The final step involves the removal of the TBDMS protecting group to yield the target molecule.
Materials:
-
Methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure: [1]
-
Dissolve methyl 3-(4-(tert-butyldimethylsilyloxy)phenyl)benzoate (1.0 eq) in THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
The following diagrams illustrate the overall synthetic workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Overall synthetic workflow for this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and a comprehensive protocol for the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, a valuable biphenyl derivative, utilizing a palladium-catalyzed Suzuki coupling reaction. The protocol is designed to be a robust starting point for researchers, and may be adapted and optimized for specific laboratory conditions and substrate analogs.
The general reaction scheme involves the coupling of an aryl halide, in this case, Methyl 3-bromobenzoate, with an arylboronic acid, 4-hydroxyphenylboronic acid, in the presence of a palladium catalyst and a base.
Reaction Scheme:
Data Presentation
The success of a Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the Suzuki coupling of various aryl bromides with arylboronic acids, providing a basis for the selected protocol and for further optimization.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromobenzoate | 4-hydroxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | Est. >90 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | 95 |
| 4 | Methyl 2-bromobenzoate | 3-hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 18 | 85 |
Estimated yield for the target reaction based on similar transformations.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol [3] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not reported |
| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water.[4] |
| CAS Number | 192376-76-4[3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura coupling reaction.
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
4-hydroxyphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask fitted with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 5:1 ratio by volume) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (Methyl 3-bromobenzoate) is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application of Methyl 3-(4-hydroxyphenyl)benzoate in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Direct experimental data on the medicinal chemistry applications of Methyl 3-(4-hydroxyphenyl)benzoate is limited in publicly available literature. The following application notes and protocols are based on the established roles of its structural motifs (biphenyls, phenolic hydroxyls, and benzoate esters) and data from structurally related compounds. These are intended to serve as a prospective guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a biphenyl compound featuring a methyl ester and a phenolic hydroxyl group. The biphenyl scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved drugs due to its ability to mimic peptide bonds and interact with various biological targets. The presence of the hydroxyl and ester functionalities provides handles for synthetic modification, making it an attractive starting point for the development of novel therapeutic agents. Based on the activities of analogous compounds, potential therapeutic applications for derivatives of this compound could include anticancer, anti-inflammatory, and antioxidant agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 228.24 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.7 | --INVALID-LINK-- |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane; poorly soluble in water. | Inferred from general properties of similar organic compounds. |
Potential Biological Activities and Signaling Pathways
Anticancer Activity: The biphenyl scaffold is present in several anticancer agents. Derivatives could potentially be explored as inhibitors of protein kinases, which are often dysregulated in cancer. For instance, the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib has been reported from the structurally related methyl 3-hydroxy-4-methoxybenzoate.
Anti-inflammatory Activity: Some hydroxybiphenyl compounds exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenases (COX-1 and COX-2).
Antioxidant Activity: The phenolic hydroxyl group suggests potential for radical scavenging and antioxidant properties, which could be beneficial in conditions associated with oxidative stress.
Potential Signaling Pathway Involvement
Based on the activities of related biphenyl compounds, derivatives of this compound could potentially modulate key signaling pathways involved in cell proliferation and inflammation.
References
Application Notes and Protocols for Methyl 3-(4-hydroxyphenyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-(4-hydroxyphenyl)benzoate as a versatile building block in organic synthesis. This bifunctional molecule, possessing both a phenolic hydroxyl group and a methyl ester, serves as a valuable starting material for the construction of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. The protocols provided herein are based on established chemical transformations and offer a foundation for the development of novel synthetic routes.
Overview of Synthetic Potential
This compound incorporates two key reactive sites: the phenolic hydroxyl group and the methyl ester. This allows for a variety of chemical modifications, making it an attractive scaffold for creating libraries of compounds for drug discovery and other applications.
-
Phenolic Hydroxyl Group: This site is amenable to O-alkylation (e.g., Williamson ether synthesis) and O-acylation, allowing for the introduction of various side chains to modulate properties such as solubility, lipophilicity, and biological activity.
-
Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for further functionalization.
-
Biphenyl Core: The biphenyl structure itself is a common motif in many biologically active molecules, contributing to target binding through hydrophobic and π-stacking interactions. The aromatic rings can also be further functionalized through electrophilic aromatic substitution, although this may require careful control of reaction conditions to ensure selectivity.
A logical workflow for the utilization of this compound as a building block is depicted below.
Key Synthetic Transformations and Protocols
The following sections detail experimental protocols for key reactions involving this compound.
O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide. This reaction can be readily applied to this compound to introduce a variety of alkyl or substituted alkyl chains.
Protocol 1: General Procedure for O-Alkylation
This protocol is adapted from established Williamson ether synthesis procedures.[1][2]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.
| Reactant (Alkyl Halide) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ethyl Iodide | K₂CO₃ | DMF | 70 | 6 | 85-95 |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | 90-98 |
| 1-Bromo-3-chloropropane | K₂CO₃ | DMF | 70 | 4 | ~95[3] |
Note: Yields are based on similar reactions with related phenolic compounds and may require optimization for this compound.
Suzuki-Miyaura Cross-Coupling
While this compound itself is not directly used in a Suzuki coupling as the halide partner, it can be converted to an aryl halide or triflate. More commonly, its precursor, a brominated or iodinated methyl benzoate, can be coupled with 4-hydroxyphenylboronic acid to synthesize the target molecule. The following is a general protocol for a Suzuki-Miyaura reaction, a powerful tool for forming C-C bonds between aromatic rings.[4][5][6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., Methyl 3-bromobenzoate)
-
Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd@Fe₃O₄@C | K₂CO₃ | EtOH/H₂O | 80 | >99[4] |
| ortho-Bromoanilines | Various boronic esters | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 70-97[6] |
Note: These are examples from the literature for similar Suzuki couplings and serve as a starting point for optimization.
Hydrolysis of the Methyl Ester
The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid, under basic conditions. This carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.[7][8][9]
Protocol 3: General Procedure for Ester Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux or stir at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate, dry the organic layer, and concentrate to obtain the carboxylic acid.
| Starting Ester | Base | Solvent | Time (h) | Typical Yield (%) |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | MeOH/H₂O | 4 | 95[8] |
| Parabens (4-hydroxybenzoic acid esters) | (enzymatic) | Aqueous | <2 | >99[7] |
Note: Yields are based on the hydrolysis of similar ester compounds.
Application in the Synthesis of a Potential Bioactive Molecule: A Hypothetical Example
Drawing inspiration from the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib, which starts from a related hydroxy-benzoate derivative, a plausible synthetic route to novel kinase inhibitors can be envisioned starting from this compound.[3]
The following diagram illustrates a hypothetical workflow for the synthesis of a potential kinase inhibitor scaffold.
This multi-step synthesis would involve initial etherification of the phenolic hydroxyl group, followed by functionalization of the benzoate ring through nitration and subsequent reduction to an amine. This amine can then be cyclized to form a heterocyclic core, which after halogenation can undergo a nucleophilic aromatic substitution with a desired aniline derivative to yield the final potential kinase inhibitor.
Conclusion
This compound is a readily available and highly versatile building block for organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse and complex molecules for applications in drug discovery and materials science. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthetic potential of this valuable compound.
References
- 1. orgchemres.org [orgchemres.org]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. zenodo.org [zenodo.org]
Application Notes and Protocols for the Esterification of 3-(4-hydroxyphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of various esters of 3-(4-hydroxyphenyl)benzoic acid, a versatile building block in medicinal chemistry and materials science. The esterification of this molecule is a key step in the development of novel compounds with potential applications as enzyme inhibitors and liquid crystals. Three common and effective esterification methods are presented: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Introduction
3-(4-hydroxyphenyl)benzoic acid possesses two key functional groups amenable to chemical modification: a carboxylic acid and a phenolic hydroxyl group. Esterification of the carboxylic acid moiety yields a diverse range of esters with tailored physicochemical properties. These derivatives are of significant interest in drug discovery, where they have been investigated as potential tyrosinase inhibitors for the treatment of hyperpigmentation disorders. Furthermore, the rigid, biphenyl-like core of this molecule makes its esters attractive candidates for the development of novel liquid crystalline materials.
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and reported yields for the esterification of benzoic acid derivatives, providing a comparative overview of the different synthetic strategies. While specific data for 3-(4-hydroxyphenyl)benzoic acid is limited in the literature, the presented data for analogous compounds offers valuable insights for reaction planning.
| Esterification Method | Alcohol/Phenol | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Fischer-Speier | Methanol | H₂SO₄ (catalytic) | Methanol | 65 | 1-10 | ~90 | Benzoic Acid[1] |
| Fischer-Speier | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 2 | ~95 | Hydroxy Acid[1] |
| Steglich | Benzyl Alcohol | DCC, DMAP | Dichloromethane | Room Temp. | 24 | 47-60 | 4'-alkoxy-4-biphenylcarboxylic acid |
| Steglich | (E)-4-methoxy cinnamic acid | DIC, DMAP | Dichloromethane | Room Temp. | - | 81 | d-mannofuranose derivative[2] |
| Mitsunobu | Cholestane-3β-ol | PPh₃, DEAD | - | - | - | 80 | Benzoic Acid[3] |
| Mitsunobu | Phenol | PPh₃, DIAD | THF | Room Temp. | 24 | 43 | p-nitrobenzoic acid[4] |
Note: DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine, DIC = N,N'-Diisopropylcarbodiimide, PPh₃ = Triphenylphosphine, DEAD = Diethyl azodicarboxylate, DIAD = Diisopropyl azodicarboxylate, THF = Tetrahydrofuran.
Experimental Protocols
Detailed methodologies for the three key esterification reactions are provided below. These protocols are based on established procedures for similar benzoic acid derivatives and can be adapted for the esterification of 3-(4-hydroxyphenyl)benzoic acid.
Protocol 1: Fischer-Speier Esterification
This method is a classic acid-catalyzed esterification suitable for simple, non-sensitive substrates.[5]
Materials:
-
3-(4-hydroxyphenyl)benzoic acid
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid in an excess of the desired alcohol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typical reaction times range from 1 to 10 hours.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Steglich Esterification
This is a mild esterification method ideal for substrates that are sensitive to acidic conditions. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[2][6]
Materials:
-
3-(4-hydroxyphenyl)benzoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes (for precipitation of dicyclohexylurea if DCC is used)
Procedure:
-
To a solution of 3-(4-hydroxyphenyl)benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF, add DCC (1.2 equivalents) or EDC (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM or THF.
-
If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous workup.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry at the alcohol carbon.[3][7]
Materials:
-
3-(4-hydroxyphenyl)benzoic acid
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 3-(4-hydroxyphenyl)benzoic acid (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the esterification of 3-(4-hydroxyphenyl)benzoic acid.
Signaling Pathway: Hypothetical Tyrosinase Inhibition
Esters of hydroxybenzoic acids are known to be investigated as tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanin biosynthesis pathway. Inhibition of this enzyme can reduce melanin production, which is relevant for treating hyperpigmentation.
Caption: Proposed mechanism of tyrosinase inhibition by 3-(4-hydroxyphenyl)benzoate esters.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for High-Throughput Screening of Methyl 3-(4-hydroxyphenyl)benzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl derivative containing a phenolic hydroxyl group and a methyl ester. The biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of these functional groups suggests potential interactions with a variety of biological targets. Analogs of this compound may exhibit a range of activities, including but not limited to modulation of nuclear receptors, inhibition of protein kinases, and interaction with G-protein coupled receptors (GPCRs).
These application notes provide a framework for the high-throughput screening (HTS) of this compound and its analogs to identify and characterize their biological activities. The protocols are designed for a high-throughput format to enable the rapid screening of large compound libraries.
Potential Biological Targets and Screening Strategy
Based on the structural features of this compound, several biological target classes are of interest for primary screening. The phenolic hydroxyl group is a common feature in estrogen receptor modulators, while the biphenyl core is present in many kinase inhibitors. A tiered screening approach is recommended.
Screening Workflow
Caption: High-throughput screening workflow for analog screening.
Data Presentation: Summary of Screening Data
The following tables present hypothetical screening data for a set of this compound analogs against various potential targets.
Table 1: Primary Screening of this compound Analogs at 10 µM
| Compound ID | Estrogen Receptor α (% Inhibition) | Kinase A (% Inhibition) | GPCR β-Arrestin (% Activation) | Cytotoxicity (% Viability) |
| M34HB-001 | 55 | 12 | 5 | 98 |
| M34HB-002 | 8 | 78 | 15 | 95 |
| M34HB-003 | 15 | 25 | 65 | 92 |
| M34HB-004 | -5 | 9 | 8 | 45 |
| M34HB-005 | 62 | 33 | 12 | 88 |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | Target | Assay Type | IC50 / EC50 (µM) |
| M34HB-001 | Estrogen Receptor α | TR-FRET Binding | 2.5 |
| M34HB-002 | Kinase A | LanthaScreen Activity | 0.8 |
| M34HB-003 | GPCR | β-Arrestin Recruitment | 5.2 |
| M34HB-005 | Estrogen Receptor α | TR-FRET Binding | 1.8 |
Experimental Protocols
Estrogen Receptor α (ERα) Antagonist High-Throughput Screening Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to identify compounds that bind to the ligand-binding domain of ERα.
Signaling Pathway
Caption: Estrogen receptor signaling pathway.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% BSA.
-
ERα-LBD-GST: Recombinant human estrogen receptor α ligand-binding domain fused to glutathione S-transferase.
-
Eu-W1024 labeled anti-GST Antibody.
-
Fluorescently labeled estrogen (e.g., ES2-Biotin) and Streptavidin-d2.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of test compound or control (DMSO for negative control, unlabeled estradiol for positive control) to assay wells.
-
Add 4 µL of a mixture of ERα-LBD-GST and Eu-W1024 anti-GST antibody in assay buffer.
-
Add 4 µL of a mixture of ES2-Biotin and Streptavidin-d2 in assay buffer.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Determine the percent inhibition relative to controls.
-
For dose-response curves, plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Kinase Inhibition High-Throughput Screening Assay
This protocol utilizes the LanthaScreen™ TR-FRET technology to measure the inhibition of a specific kinase.[1][2][3]
Experimental Workflow
Caption: LanthaScreen kinase assay workflow.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[2]
-
Kinase: Recombinant kinase of interest.
-
Substrate: Fluorescein-labeled peptide substrate.
-
ATP: Adenosine triphosphate.
-
Detection Reagents: Terbium-labeled anti-phosphopeptide antibody and EDTA in TR-FRET dilution buffer.[2]
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of test compound or control to assay wells.
-
Add 2.5 µL of kinase in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of a mixture of ATP and fluorescein-labeled substrate in kinase reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of detection reagents.
-
Incubate for 30-60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Determine the percent inhibition relative to controls.
-
Generate IC50 curves for active compounds.
-
GPCR β-Arrestin Recruitment High-Throughput Screening Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology.[4]
Signaling Pathway
Caption: GPCR β-arrestin recruitment assay principle.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably co-expressing the target GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Plate cells in a 384-well white, solid-bottom plate and incubate overnight.
-
-
Assay Procedure:
-
Remove culture medium and add assay buffer.
-
Add test compounds or a known agonist (positive control).
-
Incubate for 60-90 minutes at 37°C.
-
Add detection reagents containing the enzyme substrate.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luminescent signal to the vehicle control.
-
Determine the percent activation relative to the positive control.
-
For agonists, determine the EC50 from dose-response curves.
-
Cytotoxicity High-Throughput Screening Assay
This protocol describes a cell viability assay using a resazurin-based reagent to assess the cytotoxic effects of the test compounds.
Protocol:
-
Cell Culture and Plating:
-
Plate a relevant cell line (e.g., HEK293, HepG2) in a 384-well clear-bottom plate and incubate overnight.
-
-
Assay Procedure:
-
Treat cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
Add resazurin-based reagent (e.g., CellTiter-Blue®) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (ex: 560 nm, em: 590 nm).
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the CC50 (cytotoxic concentration 50%) from dose-response curves. Biphenyl compounds can exhibit cytotoxicity through mechanisms like metabolic activation to reactive intermediates or induction of oxidative stress.[5]
-
Considerations for Cell-Based Assays
-
Metabolic Stability: Methyl esters can be hydrolyzed by intracellular esterases, potentially converting the parent compound into a more or less active carboxylic acid metabolite.[6][7] The phenolic group may also be subject to phase II metabolism. Consider using liver microsomes or S9 fractions to assess metabolic stability.
-
Cell Permeability: The physicochemical properties of the analogs will influence their ability to cross the cell membrane. Compounds with poor permeability may show weak activity in cell-based assays despite being potent in biochemical assays. The presence of a carboxylic acid, which may be formed by ester hydrolysis, can decrease membrane permeability.[8]
Conclusion
The provided protocols offer a starting point for the high-throughput screening of this compound and its analogs. The selection of primary assays should be guided by the therapeutic area of interest. It is crucial to perform counter-screens, such as cytotoxicity assays, to eliminate compounds with undesirable properties early in the drug discovery process. Hits identified from these screens will require further validation and characterization in secondary and in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolism of fluroxypyr, fluroxypyr methyl ester, and the herbicide fluroxypyr methylheptyl ester. II: in rat skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantification of Methyl 3-(4-hydroxyphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry. Accurate and precise quantification of this compound is crucial for various stages of research and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and provides a framework for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative or complementary technique. The methodologies are based on established analytical principles for structurally similar phenolic compounds and benzoate esters.
Analytical Methods Overview
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used technique for the quantification of aromatic compounds like this compound due to its high resolution, sensitivity, and accuracy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative with higher specificity and sensitivity, which is particularly useful for analyzing trace amounts in complex matrices.[2]
Quantitative Performance Comparison (Expected)
The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound, based on typical validation parameters for similar analytes.[2]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Robustness | High | Moderate |
| Specificity | Good | Excellent |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol
This protocol details a reversed-phase HPLC method for the quantitative analysis of this compound.[1]
Instrumentation and Equipment
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm PTFE or equivalent).
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%).
-
Acetonitrile (HPLC grade).[1]
-
Methanol (HPLC grade).[1]
-
Formic acid (ACS grade, ~88%).[1]
-
Deionized water (18.2 MΩ·cm).[1]
Chromatographic Conditions
| Parameter | Condition |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient Elution | 0-5 min: 40% B5-15 min: 40% to 80% B15-20 min: 80% B20-22 min: 80% to 40% B22-27 min: 40% B (Re-equilibration)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1][3] |
| Run Time | 27 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.[1]
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Dilute the solution with the mobile phase (40% B) to bring the expected concentration of the analyte within the calibration range.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
-
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Framework
For higher sensitivity and specificity, particularly in complex matrices, GC-MS can be employed.[2]
Instrumentation and Conditions
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Injector Temperature: 250°C.[2]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2]
-
MS Transfer Line Temperature: 280°C.[2]
-
Ion Source Temperature: 230°C.[2]
-
Mass Spectrometry Mode: Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[2]
Standard and Sample Preparation
-
Derivatization: To improve volatility and chromatographic peak shape, derivatization of the hydroxyl group may be necessary. Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like dichloromethane.[2]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.[2]
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. Evaporate the solvent and reconstitute in the derivatization agent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.[2]
GC-MS Analysis Workflow
Data Analysis and Interpretation
For both HPLC-UV and GC-MS, quantification is typically performed using an external standard method. A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions. The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Method Validation
The developed analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines or internal standard operating procedures. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Proper method development and validation are essential to ensure reliable and accurate results in research and quality control settings.
References
Application Notes and Protocols: Methyl 3-(4-hydroxyphenyl)benzoate as a Versatile Precursor for Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is a biaryl scaffold possessing key functional groups that make it an attractive starting material for the synthesis of kinase inhibitors. Its structure, featuring a modifiable phenolic hydroxyl group and a methyl ester on a biphenyl core, is a common motif in a variety of biologically active molecules. Kinase inhibitors play a crucial role in modern medicine, particularly in oncology, by targeting specific protein kinases involved in aberrant cell signaling pathways. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of potent kinase inhibitors, drawing parallels from the synthesis of established drugs such as Gefitinib.
Strategic Importance in Kinase Inhibitor Design
The biphenyl core of this compound serves as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement to interact with the ATP-binding pocket of kinases. The phenolic hydroxyl and methyl ester groups offer versatile handles for chemical modification, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Application Example: Synthesis of an Epidermal Growth Factor Receptor (EGFR) Inhibitor
This section outlines a synthetic strategy for a hypothetical EGFR inhibitor derived from this compound, based on the well-established synthesis of Gefitinib from the structurally related methyl 3-hydroxy-4-methoxybenzoate.[1][2][3]
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate (Intermediate C)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq) and 1-bromo-3-chloropropane (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate.
Protocol 2: Synthesis of the Final Kinase Inhibitor (Compound O)
This protocol outlines the subsequent steps from Intermediate C to the final product, following a similar methodology to the Gefitinib synthesis.[3]
-
Nitration (Step D): To a solution of Methyl 3-(4-(3-chloropropoxy)phenyl)benzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride, add nitric acid dropwise at 0-5 °C. Stir at room temperature for 6 hours. Work up by pouring into ice-water and extracting with ethyl acetate.
-
Reduction (Step F): To a solution of the nitro-intermediate in ethanol and water, add iron powder and ammonium chloride. Heat the mixture to reflux for 3 hours. Filter the hot solution through celite and concentrate the filtrate.
-
Cyclization (Step H): Heat the resulting amino compound with formamidine acetate in 2-methoxyethanol at reflux for 4 hours. Cool the mixture to obtain the quinazolinone product.
-
Chlorination (Step J): Reflux the quinazolinone with thionyl chloride and a catalytic amount of DMF for 3 hours. Remove excess thionyl chloride under reduced pressure.
-
First Amination (Step L): Dissolve the chloro-quinazoline in isopropanol and add 3-chloro-4-fluoroaniline. Heat the mixture at reflux for 2 hours. Cool and collect the precipitated product.
-
Final Amination (Step N): Heat the product from the previous step with morpholine at reflux for 4 hours. After cooling, partition the mixture between water and an organic solvent. Purify the product from the organic layer by chromatography.
Data Presentation
The following table summarizes the in-vitro activities of hypothetical kinase inhibitors derived from biphenyl precursors against various kinases. The data is presented to illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| BPI-001 | EGFR | 15 | Gefitinib | 10 |
| BPI-002 | VEGFR-2 | 5 | Sorafenib | 6 |
| BPI-003 | Bcr-Abl | 25 | Imatinib | 30 |
Data is hypothetical and for illustrative purposes.
Kinase Inhibition Assay Protocol
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the IC50 values of synthesized compounds.[4][5]
-
Reagent Preparation:
-
Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.
-
Serially dilute the test compounds (e.g., from 10 µM to 0.1 nM) in the reaction buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase and substrate mixture to each well.
-
Add the serially diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathway Visualization
Protein kinases are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events.
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors. The synthetic accessibility and the potential for straightforward chemical modification make it an ideal starting point for lead discovery and optimization in drug development programs targeting various kinases. The provided protocols and conceptual frameworks serve as a guide for researchers to explore the potential of this promising chemical scaffold.
References
- 1. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Polymer Synthesis and Materials Science
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the synthesis of advanced polymeric materials. The focus is on controlled polymerization techniques to create polymers with well-defined architectures and functionalities for various applications.
Application Note 1: Synthesis of Well-Defined Block Copolymers via Reversible Addition-Fragmenttation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1][2] This method is particularly effective for creating complex architectures like block copolymers, which are valuable in a wide range of applications due to their diverse properties.[2][3] The RAFT process is compatible with a wide array of functional monomers and reaction conditions.[1][4]
Logical Workflow for RAFT Block Copolymer Synthesis
The synthesis of a block copolymer via RAFT is a sequential process. First, a macro-chain transfer agent (macro-RAFT agent) is synthesized by polymerizing the first monomer. This is followed by the addition of a second monomer to grow the subsequent block.
Caption: Workflow for synthesizing AB diblock copolymers using RAFT polymerization.
Experimental Protocol: Synthesis of Poly(N,N-dimethylacrylamide)-b-poly(methyl acrylate) (pDMA-b-pMA)
This protocol describes the synthesis of a diblock copolymer using a trithiocarbonate RAFT agent. The first block (pDMA) is synthesized and then used as a macro-RAFT agent for the polymerization of the second block (pMA).[4]
Materials:
-
N,N-dimethylacrylamide (DMA)
-
Methyl acrylate (MA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (RAFT Agent)
-
1,4-Dioxane (Solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Synthesis of pDMA Macro-RAFT Agent (First Block):
-
In a Schlenk flask, combine DMA (2.0 g, 20.2 mmol), RAFT agent (59.2 mg, 0.21 mmol), AIBN (6.9 mg, 0.042 mmol), and 1,4-dioxane (4.0 mL).
-
Seal the flask, and deoxygenate the mixture by purging with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for 80 minutes.
-
Stop the reaction by cooling the flask in an ice bath.
-
A portion of the resulting viscous yellow solution is taken for analysis (NMR for conversion, GPC for molecular weight and dispersity). The remainder is used directly in the next step.
-
-
Synthesis of pDMA-b-pMA (Block Extension):
-
To the pDMA macro-RAFT agent solution, add MA (1.72 g, 20.0 mmol), AIBN (3.4 mg, 0.021 mmol), and additional 1,4-dioxane (3.2 mL).
-
Deoxygenate the new mixture by purging with nitrogen for 30 minutes.
-
Place the flask in a preheated oil bath at 80°C and stir for 120 minutes.
-
Stop the reaction by cooling.
-
Precipitate the final polymer by slowly adding the solution to a large volume of cold methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Data Presentation: Polymer Characterization
The synthesized polymers are characterized to determine their molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).[5][6]
| Polymer Sample | Target Mn ( g/mol ) | Actual Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | Dispersity (Đ) (Mw/Mn) | Monomer Conversion (%) (NMR) |
| pDMA Macro-RAFT | 9,000 | 8,500 | 9,520 | 1.12 | >95 |
| pDMA-b-pMA | 17,500 | 16,200 | 18,470 | 1.14 | >98 (for MA) |
Application Note 2: Surface Functionalization via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a robust method for grafting well-defined polymer chains from a substrate, creating a dense layer known as a "polymer brush".[7][8] This technique allows for precise control over the thickness, density, and composition of the grafted polymer film, which can tailor surface properties like wettability, biocompatibility, and adhesion.[7][9] SI-ATRP has been successfully applied to a variety of surfaces, including silica, gold, and other nanoparticles.[8]
Workflow for Surface-Initiated ATRP
The process involves immobilizing an ATRP initiator onto the substrate surface, followed by the polymerization of monomers from these anchored sites.
Caption: Key steps for modifying surfaces with polymer brushes using SI-ATRP.
Experimental Protocol: Grafting Poly(N-isopropylacrylamide) (PNIPAM) from Silica Wafers
This protocol details the "grafting from" approach to create a temperature-responsive PNIPAM brush on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (H₂SO₄/H₂O₂ mix - EXTREME CAUTION )
-
(3-Aminopropyl)triethoxysilane (APTES)
-
α-bromoisobutyryl bromide (BiBB)
-
Triethylamine (TEA)
-
Toluene, Dichloromethane (DCM)
-
N-isopropylacrylamide (NIPAM)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Methanol/Water mixture
Procedure:
-
Substrate Hydroxylation:
-
Clean silicon wafers by sonicating in acetone and ethanol.
-
Immerse wafers in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to generate surface hydroxyl groups. (Safety Warning: Piranha solution is extremely corrosive and reactive).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Place wafers in a 2% (v/v) solution of APTES in dry toluene for 2 hours to form an amine-terminated monolayer.
-
Rinse with toluene and cure at 110°C for 30 minutes.
-
Immerse the amine-functionalized wafers in a solution of dry DCM containing TEA (1.2 equiv). Cool to 0°C.
-
Slowly add BiBB (1.1 equiv) and let the reaction proceed for 12 hours at room temperature to attach the ATRP initiator.
-
Rinse wafers with DCM, ethanol, and water, then dry with nitrogen.
-
-
SI-ATRP of NIPAM:
-
In a Schlenk flask, dissolve NIPAM (5.65 g, 50 mmol) and bpy (156 mg, 1 mmol) in a 1:1 methanol/water mixture (50 mL).
-
Place the initiator-coated wafers in the flask.
-
Deoxygenate the solution by purging with nitrogen for 45 minutes.
-
Under a positive nitrogen flow, add CuBr (71.7 mg, 0.5 mmol) to the flask.
-
Seal the flask and allow the polymerization to proceed at room temperature for the desired time (e.g., 6 hours).
-
Remove the wafers, rinse thoroughly with water and ethanol to remove physisorbed polymer, and dry.
-
Data Presentation: Surface Characterization
The properties of the grafted polymer layer are measured to confirm successful modification.
| Polymerization Time (hr) | Grafted Layer Thickness (nm) (Ellipsometry) | Water Contact Angle at 25°C (Hydrophilic) | Water Contact Angle at 40°C (Hydrophobic) |
| 0 (Initiator only) | ~1.5 | 68° | 68° |
| 2 | 15 | 35° | 72° |
| 4 | 28 | 32° | 75° |
| 6 | 45 | 30° | 76° |
Application Note 3: Synthesis of pH-Responsive Polymers for Controlled Release
Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to small environmental changes, such as pH, temperature, or light.[10][11] This behavior is highly valuable for applications like on-demand drug delivery.[12][13] Polymers containing ionizable groups can be designed to be pH-responsive; for example, a polymer with basic groups will be soluble at low pH (protonated) and collapse at high pH (neutral).
Logical Relationship for pH-Responsive Drug Delivery
This diagram illustrates the mechanism of a pH-responsive polymer designed for drug release in an acidic environment (e.g., a tumor microenvironment).
Caption: Mechanism of pH-triggered drug release from a smart polymer carrier.
Experimental Protocol: Synthesis of pH-Responsive Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA)
This protocol describes the synthesis of PDMAEMA, a well-known pH-responsive polymer, using RAFT polymerization for good control over molecular weight.
Materials:
-
2-(dimethylamino)ethyl methacrylate (DMAEMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Purification of Monomer: Pass DMAEMA through a column of basic alumina to remove the inhibitor.
-
Polymerization:
-
In a Schlenk flask, dissolve DMAEMA (5.0 g, 31.8 mmol), CPADB (89.0 mg, 0.32 mmol), and AIBN (10.5 mg, 0.064 mmol) in 1,4-dioxane (10 mL). The molar ratio of [M]:[CTA]:[I] should be approximately 100:1:0.2.
-
Seal the flask and deoxygenate by purging with nitrogen for 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at 70°C and stir for 5 hours.
-
Terminate the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
-
Purification:
-
Dilute the polymer solution with a small amount of dioxane and precipitate it into a large volume of cold diethyl ether.
-
Redissolve the polymer in a minimal amount of dioxane and re-precipitate into diethyl ether to further purify.
-
Collect the polymer by filtration and dry it under vacuum at room temperature.
-
Data Presentation: pH-Responsive Behavior
The response of the polymer to pH changes can be quantified using techniques like Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter (size) of polymer aggregates in solution.
| pH of Aqueous Solution | Hydrodynamic Diameter (nm) (DLS) | State of the Polymer |
| 5.0 | 15 | Unimer chains (dissolved) |
| 6.0 | 25 | Unimer chains (dissolved) |
| 7.0 | 85 | Aggregates forming |
| 7.4 | 150 | Collapsed aggregates |
| 8.0 | 155 | Collapsed aggregates |
References
- 1. wlv.openrepository.com [wlv.openrepository.com]
- 2. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. connectsci.au [connectsci.au]
- 5. measurlabs.com [measurlabs.com]
- 6. Characterizing novel polymers | Malvern Panalytical [malvernpanalytical.com]
- 7. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01585A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Purification challenges of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Methyl 3-(4-hydroxyphenyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, particularly following its synthesis via Suzuki-Miyaura cross-coupling.
Question: My crude product contains unreacted starting materials (e.g., a methyl benzoborate derivative and a bromophenol). How can I remove them?
Answer: Residual starting materials can typically be removed using silica gel column chromatography. Due to the polarity difference between the starting materials and the desired biaryl product, a well-chosen solvent system should provide effective separation.
-
Column Chromatography: A gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[1][2] For phenolic compounds, solvent systems such as Toluene:Ethyl Acetate:Formic Acid or Dichloromethane:Methanol have also been used successfully.[3][4] The unreacted aryl bromide will likely elute first in a non-polar solvent, while the more polar 4-hydroxyphenyl boronic acid and the product will require a higher polarity eluent.
-
Acid-Base Extraction: If one of the starting materials is a boronic acid, an initial workup with an aqueous base wash can help remove it before chromatography.
Question: I am observing a significant amount of a non-polar byproduct that runs high on the TLC plate. What is it and how do I remove it?
Answer: This is likely a homocoupling byproduct (a biphenyl derivative formed from the coupling of two molecules of the same starting material). These are common side products in Suzuki-Miyaura reactions.[5]
-
Purification Strategy: Since these homocoupling products are typically much less polar than the desired hydroxylated product, they can be readily separated by silica gel column chromatography.[6] Using a low-polarity eluent system, such as hexanes with a small percentage of ethyl acetate, will cause the non-polar byproducts to elute from the column first, allowing for the isolation of the more polar this compound.
Question: My purified product appears as an oil or fails to crystallize. What should I do?
Answer: Oiling out during recrystallization is a common issue, often caused by the presence of impurities or the use of an unsuitable solvent system.
-
Purity Check: First, verify the purity of your compound using TLC or HPLC. If significant impurities are present, another round of column chromatography may be necessary.
-
Recrystallization Solvent System: Experiment with different solvent systems. For biaryl compounds, a two-solvent system is often effective.[1]
-
Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, acetone, or ethyl acetate).
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes persistently turbid.[1]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Question: My compound is streaking or tailing on the silica gel column. How can I improve the separation?
Answer: Streaking of phenolic compounds on silica gel is common due to the acidic nature of the silica.
-
Solvent Additives: Adding a small amount of a polar modifier, like acetic acid or formic acid, to the eluent can help to reduce tailing and improve peak shape.[3] A common mobile phase for phenolic compounds is a mixture of toluene, ethyl acetate, and formic acid.[3]
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative for purifying compounds with acidic functional groups.[4] Reversed-phase (C18) silica is another option, using a polar solvent system like methanol/water or acetonitrile/water.[3]
Frequently Asked Questions (FAQs)
What is the likely synthetic route for this compound? The most common and versatile method for synthesizing unsymmetrical biaryls like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][7] This typically involves the reaction of an aryl boronic acid (or ester) with an aryl halide.
dot
Caption: Synthetic pathway and origin of impurities.
How can I assess the purity of my final product? Purity can be assessed using several standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often suitable for this type of molecule.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting range close to the literature value (if available) is a good indicator of purity.
What are the recommended storage and handling conditions?
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
-
Handling: The compound is predicted to cause skin and serious eye irritation and may cause respiratory irritation.[9] It is also predicted to be very toxic to aquatic life.[9] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [9] |
| CAS Number | 192376-76-4 | [9] |
| Molecular Formula | C₁₄H₁₂O₃ | [9] |
| Molecular Weight | 228.24 g/mol | [9] |
| Melting Point | Not Experimentally Reported | |
| Boiling Point | Not Experimentally Reported | |
| Solubility | Poorly soluble in water; likely soluble in organic solvents like methanol, ethanol, ethyl acetate, and DMSO. | Inferred from similar compounds[10] |
| Calculated LogP | 3.7 | [9] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System(s) | Notes |
| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (Gradient) | A standard system for moderately polar compounds.[1] |
| Silica Gel | Dichloromethane / Methanol (Gradient) | Good for more polar compounds.[4] | |
| Silica Gel | Toluene / Ethyl Acetate / Formic Acid | Adding acid can reduce tailing of phenolic compounds.[3] | |
| Recrystallization | - | Methanol / Water | Good for compounds soluble in methanol and insoluble in water.[1] |
| - | Hexanes / Methanol | A non-polar/polar mixture often effective for biaryls.[1] | |
| - | Aqueous Ethanol | A common choice for phenolic acids and esters.[11] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Prepare the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1-2 cm).
-
Prepare a slurry of silica gel (20-50 times the weight of your crude product) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the solvent to drain until it is level with the top of the silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica by draining the solvent until it just reaches the top of the stationary phase.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Start with a low-polarity solvent system to elute non-polar impurities (e.g., homocoupling byproducts).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the desired product.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
dot
Caption: General workflow for product purification.
Protocol 2: Purification by Recrystallization
This protocol uses a two-solvent system (methanol/water) as an example.
-
Dissolve the Compound:
-
Place the crude or column-purified solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot methanol and stir until the solid is completely dissolved. Add the methanol dropwise to avoid using an excessive amount.
-
-
Induce Crystallization:
-
While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid). This indicates the solution is saturated.
-
If too much precipitate forms, add a few drops of hot methanol to redissolve it and achieve a clear solution again.
-
-
Cool the Solution:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (a mixture similar in composition to the final crystallization solvent, e.g., 50:50 cold methanol/water) to remove any remaining soluble impurities.
-
Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove all residual solvent.
-
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for synthesizing this compound are the Suzuki-Miyaura cross-coupling reaction and the Fischer esterification. A less common alternative is the Ullmann condensation.
Q2: Which synthetic route is generally preferred?
A2: The Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance, generally milder reaction conditions, and the wide availability of starting materials (aryl halides and boronic acids). Fischer esterification is a more direct approach if the corresponding carboxylic acid, 3-(4-hydroxyphenyl)benzoic acid, is readily available.
Q3: I am getting a low yield in my Suzuki-Miyaura reaction. What are the most common causes?
A3: Low yields in Suzuki-Miyaura couplings can stem from several factors including an inactive catalyst, decomposition of the boronic acid, or the presence of oxygen in the reaction mixture which can lead to side reactions like homocoupling.[1] It is crucial to ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere.[1]
Q4: My Fischer esterification is not going to completion. How can I improve the yield?
A4: Fischer esterification is a reversible reaction.[2] To drive the equilibrium towards the product, you can use a large excess of the alcohol (methanol in this case) or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[2][3]
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
A5: Yes, the compound is known to cause skin irritation and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life.[4] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SMC-01 | Low or No Product Formation | Inactive Catalyst (Pd(0) not forming or deactivated) | - Ensure strictly anaerobic conditions to prevent oxidation. - Use a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) complex.[1] |
| SMC-02 | Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents before use.[1] - Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen). |
| SMC-03 | Protodeboronation (Loss of Boronic Acid Group) | Presence of water or other protic impurities. | - Use anhydrous solvents and reagents. - Consider using a more stable boronic ester (e.g., a pinacol ester).[1] |
| SMC-04 | Dehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., solvent, water). | - Use a non-protic solvent if possible. - Ensure all reagents are dry. |
| SMC-05 | Reaction Stalls Before Completion | Insufficient catalyst activity or catalyst decomposition. | - Increase the catalyst loading. - Add a fresh portion of the catalyst. - Optimize the ligand to improve catalyst stability and turnover. |
Fischer Esterification
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| FE-01 | Low Ester Yield | Reaction has reached equilibrium without favoring the product. | - Use a large excess of methanol (can also serve as the solvent). - Remove water as it forms using a Dean-Stark trap or molecular sieves.[2] |
| FE-02 | Slow Reaction Rate | Insufficient acid catalysis or low reaction temperature. | - Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[5] - Increase the reaction temperature to reflux. |
| FE-03 | Side Reactions (e.g., ether formation from alcohol) | Reaction temperature is too high or prolonged reaction time. | - Optimize the reaction temperature and time by monitoring the reaction progress (e.g., by TLC or GC). |
| FE-04 | Difficulty in Product Isolation | Ester is soluble in the aqueous workup solution. | - After quenching the reaction with water, extract the product with a suitable organic solvent (e.g., ethyl acetate). - Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash. |
Data Presentation: Optimizing Reaction Conditions
Disclaimer: The following data is derived from studies on analogous Suzuki-Miyaura and Fischer esterification reactions and should be considered as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Base and Solvent on Yield in a Model Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromobenzoate | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | Expected High |
| 2 | Methyl 3-bromobenzoate | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | Expected High |
| 3 | Methyl 3-bromobenzoate | 4-Hydroxyphenylboronic acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ | DMF/H₂O (5:1) | 80 | 16 | Expected Moderate-High |
Table 2: Effect of Reaction Time and Temperature on a Model Fischer Esterification
| Entry | Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-(4-hydroxyphenyl)benzoic acid | Methanol (excess) | H₂SO₄ (cat.) | 65 (reflux) | 1 | ~67 (at equilibrium)[3] |
| 2 | 3-(4-hydroxyphenyl)benzoic acid | Methanol (excess) | H₂SO₄ (cat.) | 65 (reflux) | 4 | >90 (with water removal) |
| 3 | Benzoic Acid | Methanol (excess) | H₂SO₄ (cat.) | 65 (reflux) | 1 | 90[6] |
| 4 | Hydroxy Acid | Ethanol (excess) | H₂SO₄ (cat.) | Reflux | 2 | 95[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add Methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and the base.
-
Seal the flask with a rubber septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Fischer Esterification
Materials:
-
3-(4-hydroxyphenyl)benzoic acid (1.0 eq)
-
Methanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)
Procedure:
-
In a round-bottom flask, dissolve 3-(4-hydroxyphenyl)benzoic acid in methanol.
-
Carefully add the concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C). A Dean-Stark trap can be used to remove water if not using a large excess of methanol.
-
Reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.[3][6]
Protocol 3: Ullmann Condensation (Alternative Route)
Materials:
-
Methyl 3-iodobenzoate (1.0 eq)
-
4-Hydroxyphenylboronic acid (as an arylating agent, though less common for C-C Ullmann) or a suitable organocuprate reagent.
-
Copper catalyst (e.g., CuI, Cu powder)
-
Ligand (e.g., phenanthroline, optional but can improve yield)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
High-boiling polar solvent (e.g., DMF, NMP)
Procedure:
-
Combine the aryl halide, arylating agent, base, and copper catalyst in a reaction vessel.
-
Add the solvent and a ligand if used.
-
Heat the mixture to a high temperature (often >150 °C).
-
Stir for an extended period (can be >24 hours), monitoring by TLC.
-
Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Perform an aqueous workup and purify by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Experimental workflow for the Fischer esterification synthesis.
Caption: Logical troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Side-product formation in the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate, with a particular focus on the formation of side-products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. For this specific synthesis, the reaction would typically involve methyl 3-bromobenzoate and 4-hydroxyphenylboronic acid.
Q2: What are the primary side-products to expect in this synthesis?
A2: The main side-products in the Suzuki-Miyaura synthesis of this compound include homocoupling products of the boronic acid (forming 4,4'-biphenol), protodeboronation of the boronic acid (forming phenol), and potentially O-arylation of the starting material or product if reaction conditions are not optimized.[3][4]
Q3: Why is the choice of base important in this reaction?
A3: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily in the transmetalation step.[2] However, using a base that is too strong can lead to the decomposition of the boronic acid or promote other side reactions.[3][4] Milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] These methods allow for the identification of the starting materials, the desired product, and any significant side-products.
Troubleshooting Guide: Side-Product Formation and Low Yield
This guide addresses specific issues that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
| Problem ID | Problem Description | Potential Causes | Recommended Solutions |
| SP-001 | Significant formation of 4,4'-biphenol (homocoupling product). | The presence of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[3] | - Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3] - Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| SP-002 | Formation of phenol (protodeboronation product). | - Presence of excess water or other protic impurities can lead to the replacement of the boron group with hydrogen.[3] - Some boronic acids are inherently unstable and can decompose, particularly at elevated temperatures.[3] | - Use anhydrous solvents and reagents.[3] - Consider using a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[3] - Optimize the reaction temperature to the lowest effective level. |
| SP-003 | Low or no formation of the desired product. | - The palladium catalyst may be inactive or deactivated.[3][5] - Impurities in the starting materials or solvents can poison the catalyst.[5] - The chosen ligand may not be suitable for the specific substrates. | - Ensure anaerobic conditions to prevent oxidation of the palladium(0) species.[3] - Use a pre-catalyst that readily forms the active Pd(0) species.[3] - Purify starting materials and use high-purity solvents.[3] - Screen different phosphine ligands, particularly bulky biaryl phosphines (e.g., XPhos, SPhos), which can improve catalyst stability and reactivity.[3] |
| SP-004 | Incomplete conversion of starting materials. | - Insufficient catalyst loading or catalyst deactivation over the course of the reaction.[5] - Inefficient mixing in a heterogeneous reaction mixture. | - Increase the catalyst loading incrementally.[3] - Ensure vigorous stirring throughout the reaction.[3] - Consider a different solvent system that improves the solubility of the reagents. |
| SP-005 | Formation of O-arylated side-products. | The phenolic hydroxyl group can compete with the boronic acid as a nucleophile under certain conditions, leading to ether formation. | - The use of a suitable base like K₃PO₄ can often minimize O-arylation. - Protecting the phenol group as a silyl ether or another suitable protecting group before the coupling reaction may be necessary, followed by a deprotection step. |
Visual Guides
Reaction Pathway and Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Side-Product Formation Pathways
Caption: Pathways leading to common side-products in the reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions.[1]
Materials:
-
Methyl 3-bromobenzoate (1.0 equivalent)
-
4-Hydroxyphenylboronic acid (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add Methyl 3-bromobenzoate (1.0 eq.), 4-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degassing: Seal the flask and degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
References
Technical Support Center: Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 3-(4-hydroxyphenyl)benzoate synthesis.
Overview of Synthetic Routes
The synthesis of this compound can be primarily approached through two common synthetic strategies:
-
Route A: Fischer-Speier Esterification of 3-(4-hydroxyphenyl)benzoic acid. This is a direct, acid-catalyzed esterification of the carboxylic acid with methanol.
-
Route B: Suzuki-Miyaura Coupling . This involves a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid derivative. Two viable pathways exist for this route:
-
Pathway B1: Coupling of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.
-
Pathway B2: Coupling of 3-bromophenol with methyl 3-boronobenzoate.
-
Below are troubleshooting guides and FAQs for challenges that may be encountered during these synthetic routes.
Route A: Fischer-Speier Esterification
The direct esterification of 3-(4-hydroxyphenyl)benzoic acid with methanol in the presence of an acid catalyst is a straightforward approach. However, the equilibrium nature of the reaction and the presence of the phenolic hydroxyl group can present challenges.
Caption: Workflow for Route A: Fischer-Speier Esterification.
Troubleshooting and FAQs for Fischer-Speier Esterification
Q1: My esterification reaction is showing low conversion, and I'm recovering a significant amount of the starting carboxylic acid. How can I improve the yield?
A1: Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product, you can:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium to the right.
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.[2]
-
Increase reaction time or temperature: Ensure the reaction is refluxing for an adequate period (typically several hours) to reach equilibrium.
Q2: I am observing side products or decomposition of my starting material. What could be the cause?
A2: The phenolic hydroxyl group can be sensitive to the acidic conditions of the Fischer esterification, potentially leading to side reactions, especially at high temperatures.
-
Use a milder acid catalyst: Instead of concentrated sulfuric acid, consider using p-toluenesulfonic acid (p-TsOH), which is a solid and can be easier to handle.[3]
-
Protect the phenolic hydroxyl group: Although this adds extra steps, protecting the phenol as an acetate or other suitable protecting group before esterification, followed by deprotection, can prevent side reactions.
-
Consider alternative esterification methods: If side reactions persist, methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents (Steglich esterification), may be more suitable.
Q3: The workup procedure is complicated, and I'm having trouble separating my product from the acid catalyst.
A3: Proper neutralization and extraction are key.
-
After the reaction, cool the mixture and carefully neutralize the acid catalyst with a base like sodium bicarbonate solution.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating.
| Parameter | Condition | Expected Impact on Yield | Reference |
| Methanol | Large excess (used as solvent) | High | [1] |
| Catalyst | H₂SO₄, p-TsOH | Effective, but can cause side reactions | [3] |
| Dried Dowex H+/NaI | Milder conditions, simpler workup | [2] | |
| Water Removal | Dean-Stark trap or molecular sieves | Increases yield by shifting equilibrium | [2] |
| Temperature | Reflux | Necessary for reasonable reaction rate | [1] |
Route B: Suzuki-Miyaura Coupling
This route offers a powerful way to form the C-C bond of the biphenyl core. The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Methyl 3-(4-hydroxyphenyl)benzoate in solution
This technical support guide provides troubleshooting information and answers to frequently asked questions regarding the stability of Methyl 3-(4-hydroxyphenyl)benzoate in solution. The information is intended for researchers, scientists, and drug development professionals.
Overview of Stability
This compound possesses two primary functional groups that influence its stability in solution: a methyl ester and a phenolic hydroxyl group. The principal degradation pathways are the hydrolysis of the ester linkage and the oxidation of the phenol group.[1] Stability is significantly affected by the solution's pH, temperature, presence of oxidizing agents, and exposure to light.[2][3] Understanding these liabilities is critical for developing robust formulations and analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways involve the molecule's main functional groups:
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to form 3-(4-hydroxyphenyl)benzoic acid and methanol. This reaction is catalyzed by either acidic or basic conditions and is accelerated by heat.[1][4][5]
-
Oxidation of the Phenol: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-like structures.[2][6] This process can be initiated by oxidizing agents, exposure to air, or light.[3]
Q2: My solution of this compound is turning yellow/brown. What is the likely cause?
A2: Discoloration is a common indicator of the oxidation of the phenolic hydroxyl group. Phenols are susceptible to electron transfer oxidation, which can form colored impurities.[6] This process is often accelerated by exposure to light, high temperatures, or the presence of trace metal ions or other oxidizing agents in the solution.
Q3: Is this compound more stable in acidic or basic solutions?
A3: Based on data from the closely related compound Methyl 4-hydroxybenzoate (Methylparaben), the compound is expected to be significantly more stable in slightly acidic to neutral solutions (pH 3-6). In solutions with a pH of 8 or higher, the methyl ester is subject to rapid base-catalyzed hydrolysis. While also susceptible to acid-catalyzed hydrolysis, the rate is generally much slower under moderately acidic conditions compared to strongly basic conditions.[7]
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To maximize stability, stock solutions should be:
-
Buffered: Maintained at a slightly acidic pH (e.g., pH 4-6) if compatible with the experimental design.
-
Protected from Light: Stored in amber vials or in the dark to prevent photolytic degradation.[3]
-
Stored at Low Temperature: Refrigeration (2-8°C) is recommended to slow the rate of all potential degradation reactions.
-
Inert Atmosphere: For long-term storage, purging the container with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
| Symptom / Observation | Possible Cause | Recommended Action |
| Loss of compound potency or concentration over a short period. | Ester Hydrolysis: This is highly likely if the solution has a basic pH (pH > 7). | 1. Measure the pH of your solution. 2. If possible, adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer. 3. Store solutions at reduced temperatures (2-8°C). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Degradation: The new peaks are likely degradation products from hydrolysis or oxidation. | 1. The more polar peak is likely the carboxylic acid from hydrolysis.[1] 2. Perform a forced degradation study (see protocols below) to confirm the identity of the degradants. 3. This helps in developing a stability-indicating analytical method.[8] |
| Solution discoloration (e.g., yellowing, browning). | Phenol Oxidation: The phenolic group is likely oxidizing.[6] | 1. Protect the solution from light by using amber vials or covering the container with foil.[3] 2. Use degassed solvents to minimize dissolved oxygen. 3. If applicable, add an antioxidant to the formulation. |
| Poor reproducibility in experimental results. | Ongoing Degradation: The compound may be degrading during the course of the experiment, leading to variable effective concentrations. | 1. Prepare solutions fresh before each experiment. 2. If using a stock solution, verify its concentration and purity before use. 3. Control experimental parameters strictly (pH, temperature, light exposure). |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[3][8] A target degradation of 5-20% is typically desired to avoid secondary degradation.[2]
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for several hours.[9]
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Keep at room temperature, as hydrolysis is often rapid.
-
Withdraw samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source providing UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both samples after a defined exposure period.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in a tightly sealed vial in an oven at an elevated temperature (e.g., 70°C).[6]
-
Analyze samples at various time points.
-
Stability-Indicating HPLC Method
A validated stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[10] The following is a typical starting point for method development, based on methods for similar phenolic esters.[11][12][13]
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with UV-Vis Detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol(Start with an isocratic mixture, e.g., 50:50 A:B, and optimize) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm (scan for optimal wavelength) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute samples in the mobile phase or a suitable solvent mixture (e.g., 50:50 water:methanol).[10] |
Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. ijrpp.com [ijrpp.com]
- 7. quora.com [quora.com]
- 8. acdlabs.com [acdlabs.com]
- 9. asianjpr.com [asianjpr.com]
- 10. Validated Stability-indicating Reverse-phase Ultra-performance Liquid Chromatography Method for Simultaneous Determination of Sodium Methylparaben, Sodium Propylparaben and Ketorolac Tromethamine in Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Methyl 3-(4-hydroxyphenyl)benzoate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 3-(4-hydroxyphenyl)benzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the HPLC analysis of this compound, a compound containing both phenolic and ester functional groups.
Issue 1: Peak Tailing
Q1: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix it?
A1: Peak tailing, an asymmetry where the latter half of a peak is broader than the front half, is a frequent issue, especially with phenolic compounds like yours.[1] The primary causes stem from chemical interactions within the column and physical or instrumental effects.[1][2]
-
Secondary Silanol Interactions: The phenolic hydroxyl group can interact strongly with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can cause significant peak tailing.[1][3]
-
Solution 1: Adjust Mobile Phase pH: The pH of the mobile phase should be at least 2 units away from the analyte's pKa. For a phenolic compound, which is a weak acid, using an acidic mobile phase (e.g., pH 2.5-3.5) suppresses the ionization of the silanol groups, minimizing these secondary interactions.[2] Adding 0.1% formic acid or phosphoric acid to the mobile phase is a common practice.[4][5]
-
Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to have a lower concentration of residual silanol groups. Using such a column can significantly improve the peak shape for polar and phenolic analytes.
-
Solution 3: Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[1][3]
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[2][6]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside the column, such as excessive tubing length between the column and detector, or dead volume in fittings.[2][8]
-
Solution: Use narrow-bore tubing and ensure all fittings are properly connected to minimize dead volume.[8]
-
Issue 2: Ghost Peaks
Q2: I am observing unexpected peaks in my chromatogram, even when running a blank. What are these "ghost peaks" and how do I get rid of them?
A2: Ghost peaks, also known as artifact or system peaks, are extraneous signals that do not originate from your sample.[9][10] They are particularly common in gradient elution methods.[9][11]
-
Sources of Ghost Peaks:
-
Mobile Phase Contamination: Impurities in solvents (even HPLC-grade), water, or additives can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic solvent concentration increases.[9][12]
-
System Contamination (Carryover): Residue from a previous, more concentrated sample can adsorb to surfaces in the autosampler needle, injection valve, or tubing and be injected with the next sample.[12][13]
-
Sample Preparation: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation.[9][12]
-
-
Troubleshooting Steps:
-
Isolate the Source: Perform a series of blank injections. First, inject the mobile phase directly. If ghost peaks appear, the source is likely the mobile phase or the system downstream from the injector.[11] If the peaks only appear after injecting a sample solvent blank from a vial, the contamination may be from the vial or the solvent itself.
-
Clean the System: Use high-purity, fresh solvents and additives.[9] Flush the injector and the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed contaminants.[14]
-
Improve Sample Handling: Use clean glassware and high-quality vials and caps. Always filter samples to prevent particulate matter from entering the system.[1]
-
Issue 3: Poor Resolution
Q3: The peak for my analyte is overlapping with an impurity peak. How can I improve the resolution?
A3: Poor resolution between two peaks can be addressed by altering the chromatography conditions to either increase the separation between the peaks or decrease their width.
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will generally increase retention times and may improve the separation between early-eluting peaks.[6]
-
Try a Different Organic Solvent: Methanol and acetonitrile have different selectivities. If you are using one, trying the other may alter the elution order and improve resolution.
-
Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective than an isocratic (constant composition) method.[6]
-
-
Change Column Parameters:
-
Use a Longer Column or Smaller Particle Size: Both of these changes will increase the column's efficiency, leading to narrower peaks and better resolution.[8]
-
Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) may provide the necessary selectivity to separate the co-eluting peaks.
-
Issue 4: Inconsistent Retention Times
Q4: The retention time for my analyte is drifting or changing between injections. What could be the cause?
A4: Fluctuating retention times can compromise the reliability of your analysis. The most common causes are related to the pump, mobile phase, or column temperature.[15]
-
Pump and Mobile Phase Issues:
-
Leaks: Check for leaks throughout the system, as a small leak can cause pressure and flow rate fluctuations.[14]
-
Inconsistent Mixing: If you are using an on-line mixer for a gradient or isocratic method, ensure it is functioning correctly. Manually preparing the mobile phase can help diagnose this issue.[15]
-
Air Bubbles: Air trapped in the pump can cause pressure fluctuations and inconsistent flow rates.[14] Ensure your mobile phase is properly degassed and purge the pump if necessary.[14]
-
-
Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.[8] If you have recently changed the mobile phase, allow at least 20 column volumes to pass through before injecting your first sample.[8]
-
Temperature Fluctuations: Column temperature has a significant effect on retention time. Using a thermostatted column oven is crucial for achieving stable and reproducible retention times.[8]
HPLC Method Parameters & Protocol
Typical HPLC Parameters
The following table summarizes typical starting parameters for the analysis of this compound on a reversed-phase HPLC system. These may require optimization for your specific application.
| Parameter | Typical Value | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress silanol interactions.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[5] |
| Gradient Program | Start at 30-40% B, increase to 90% B | A gradient is often necessary to elute compounds of moderate polarity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[16] |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Detection Wavelength | ~254 nm or 270 nm | A common wavelength for detecting aromatic compounds.[16][17] |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload.[8] |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing the HPLC analysis.
1. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 999 mL of HPLC-grade deionized water. Mix thoroughly and degas using a sonicator or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate if necessary to ensure complete dissolution.[5]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 40% Acetonitrile / 60% Water).
2. Sample Preparation
-
Accurately weigh a quantity of the sample material.
-
Dissolve the sample in a suitable volume of methanol or another appropriate solvent.
-
Dilute the solution with the initial mobile phase to bring the expected analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.[1]
3. HPLC System Setup and Analysis
-
Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set up the instrument method with the parameters outlined in the table above.
-
Create a sequence including blank injections (mobile phase), calibration standards, and samples.
-
Inject the sequence and begin data acquisition.
4. Data Analysis
-
Integrate the peaks in the resulting chromatograms.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visual Diagrams
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.
Experimental Workflow
Caption: A high-level overview of the HPLC experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. wyatt.com [wyatt.com]
- 11. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 12. biorelevant.com [biorelevant.com]
- 13. hplc.eu [hplc.eu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. jbiochemtech.com [jbiochemtech.com]
Technical Support Center: Overcoming Poor Solubility of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Methyl 3-(4-hydroxyphenyl)benzoate in their experiments.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. Its positive XLogP3 value indicates a lipophilic nature, suggesting poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 228.24 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.7 | --INVALID-LINK-- |
| Predicted pKa (Phenolic Hydroxyl) | ~9.6 | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and provides strategies to overcome the poor solubility of this compound.
pH Adjustment
Q1: My compound is precipitating in aqueous buffer. Can I use pH adjustment to improve its solubility?
A1: Yes, pH adjustment is a primary strategy for improving the solubility of ionizable compounds. This compound has a phenolic hydroxyl group which is weakly acidic. By increasing the pH of the aqueous solution above its pKa, you can deprotonate the hydroxyl group to form the more soluble phenolate salt.[1][2][3]
Troubleshooting:
-
Precipitation at Neutral pH: This is expected due to the low intrinsic solubility of the neutral form of the compound.
-
Optimal pH Range: The solubility will significantly increase at pH values above the pKa of the phenolic hydroxyl group (predicted to be around 9.6). It is advisable to conduct a pH-solubility profile to determine the optimal pH for your specific application.
-
Compound Instability at High pH: Be aware that esters can be susceptible to hydrolysis at high pH, which would cleave the methyl ester to a carboxylate. The rate of hydrolysis will depend on the temperature and the specific pH. It is recommended to assess the chemical stability of your compound at the desired pH over the timeframe of your experiment.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., from pH 7 to pH 11).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility as a function of pH to identify the optimal pH for solubilization.
References
Preventing decomposition of Methyl 3-(4-hydroxyphenyl)benzoate during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. Our aim is to help you prevent its decomposition and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic routes for this compound are the Suzuki-Miyaura coupling and the Fischer esterification.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the biaryl carbon-carbon bond.[1] The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base and a palladium catalyst.[2][3] For this specific synthesis, the coupling partners would be either 3-bromobenzoic acid methyl ester and 4-hydroxyphenylboronic acid, or methyl 3-boronobenzoate and 4-bromoanisole followed by deprotection.
-
Fischer Esterification: This is a classic method that involves the acid-catalyzed reaction between 3-(4-hydroxyphenyl)benzoic acid and methanol.[4][5] While straightforward, this reaction is an equilibrium process, and care must be taken to drive it to completion, for instance, by removing the water formed during the reaction.[6]
Q2: What are the main decomposition pathways for this compound during synthesis?
A2: The two primary decomposition pathways to be aware of are hydrolysis of the methyl ester and oxidation of the phenolic hydroxyl group.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis back to the carboxylic acid, particularly under strong acidic or basic conditions, and at elevated temperatures.[7] The rate of hydrolysis is influenced by pH and the presence of water.
-
Oxidation: The 4-hydroxyphenyl group is susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-type structures.[8] This is more likely to occur in the presence of oxidizing agents, certain metal catalysts, or atmospheric oxygen, especially under basic conditions.
Q3: How can I minimize decomposition during the workup and purification?
A3: To minimize decomposition, it is crucial to maintain mild conditions.
-
During aqueous workup, use of dilute acids or bases is recommended to avoid hydrolysis of the ester.
-
Purification is often achieved by recrystallization.[9] The choice of solvent is critical; a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen.[10] Common solvent systems for similar compounds include methanol/water or dichloromethane/heptane.[9] It is important to avoid prolonged heating during recrystallization to prevent thermal decomposition.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting materials | Inactive catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). |
| Insufficiently basic conditions | The choice of base is critical. Try a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous if required by the specific protocol. | |
| Poor quality of boronic acid/ester | Boronic acids can dehydrate to form boroxines. Use fresh, high-quality boronic acid or consider using a boronate ester. | |
| Formation of significant side products | Homocoupling of the boronic acid | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid. |
| Protodeboronation (loss of the boronic acid group) | Ensure anhydrous and deoxygenated conditions. Use a non-protic solvent. |
Issue 2: Decomposition During Fischer Esterification
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the ester | Equilibrium not shifted towards products | Use a large excess of methanol (can also be used as the solvent). Remove water as it forms using a Dean-Stark trap or by adding a dehydrating agent. |
| Insufficient acid catalyst | Ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[4][11] | |
| Product is dark or contains colored impurities | Oxidation of the phenol group | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Sulfonation of the aromatic ring | Avoid excessively high temperatures and prolonged reaction times when using sulfuric acid as a catalyst. Consider using a milder acid catalyst like p-toluenesulfonic acid. |
Issue 3: Product Decomposition (Hydrolysis or Oxidation)
| Symptom | Possible Cause | Suggested Solution |
| Presence of a more polar spot on TLC (tailing) | Hydrolysis of the methyl ester to the carboxylic acid | During workup, use dilute, cold aqueous solutions of acid and base. Minimize contact time with aqueous layers. Ensure all solvents are anhydrous for the reaction itself. |
| Product darkens upon standing or during purification | Oxidation of the phenolic hydroxyl group | Purify the product quickly after synthesis. Store the purified product under an inert atmosphere and protected from light. Consider adding an antioxidant like BHT during storage if compatible with downstream applications. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound by coupling methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (solvent)
-
Water (solvent)
Procedure:
-
In a round-bottom flask, combine methyl 3-bromobenzoate, 4-hydroxyphenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Fischer Esterification
This protocol details the synthesis of this compound from 3-(4-hydroxyphenyl)benzoic acid.
Materials:
-
3-(4-Hydroxyphenyl)benzoic acid (1.0 eq)
-
Methanol (large excess, as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve 3-(4-hydroxyphenyl)benzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add the concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., methanol/water).
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Fischer Esterification |
| Starting Materials | Aryl halide, Arylboronic acid | Carboxylic acid, Alcohol |
| Catalyst | Palladium complex | Strong acid (e.g., H₂SO₄) |
| Reaction Conditions | Mild to moderate temperature (e.g., 90 °C) | Reflux temperature of alcohol (e.g., 65 °C for methanol) |
| Advantages | High yield, good functional group tolerance | Atom economical, readily available starting materials |
| Disadvantages | Cost of palladium catalyst, potential for side reactions | Equilibrium reaction, requires harsh acidic conditions |
Table 2: Troubleshooting Summary for Decomposition
| Decomposition Pathway | Key Factors | Preventative Measures |
| Ester Hydrolysis | Presence of water, strong acid or base, high temperature | Use anhydrous reagents and solvents, maintain neutral pH during workup, keep temperatures as low as feasible. |
| Phenol Oxidation | Presence of oxygen, oxidizing agents, some metal catalysts, basic pH | Work under an inert atmosphere, use purified reagents, avoid strong bases where possible. |
Visualizations
Caption: Alternative synthetic workflows for this compound.
Caption: Primary decomposition pathways of this compound.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. zenodo.org [zenodo.org]
- 8. 4-hydroxycinnamic ethyl ester derivatives and related dehydrodimers: Relationship between oxidation potential and protective effects against oxidation of low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Methyl 3-(4-hydroxyphenyl)benzoate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective synthetic routes are the Suzuki-Miyaura cross-coupling reaction and the Fischer esterification of 3-(4-hydroxyphenyl)benzoic acid. The Suzuki-Miyaura coupling is often preferred for its high efficiency and tolerance of various functional groups, typically involving the reaction of methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid. Fischer esterification is a more traditional approach, involving the acid-catalyzed reaction of 3-(4-hydroxyphenyl)benzoic acid with methanol.
Q2: How do I choose between Suzuki-Miyaura coupling and Fischer esterification?
Q3: What are the common challenges in the Suzuki-Miyaura coupling for this synthesis?
A3: Common challenges include side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide. The presence of the unprotected hydroxyl group on the 4-hydroxyphenylboronic acid can sometimes interfere with the catalytic cycle, although many modern catalyst systems tolerate this functionality well. Catalyst deactivation and incomplete conversion are also potential issues that may require optimization of reaction conditions.
Q4: Can the hydroxyl group in 4-hydroxyphenylboronic acid cause side reactions?
A4: Yes, the phenolic hydroxyl group is acidic and can react with the base used in the coupling reaction. While many Suzuki-Miyaura protocols are compatible with unprotected phenols, in some cases, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) may be necessary to improve yields and prevent side reactions. However, this adds extra steps to the synthesis (protection and deprotection).
Q5: How can I monitor the progress of the reaction?
A5: The progress of both Suzuki-Miyaura coupling and Fischer esterification can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Poor quality of reagents (boronic acid, aryl halide, base). 3. Insufficient degassing of the reaction mixture. 4. Incorrect solvent or temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure the purity of starting materials. Boronic acids can degrade over time. 3. Degas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen. 4. Screen different solvents (e.g., toluene, dioxane, DMF) and optimize the reaction temperature. |
| Presence of Homocoupling Byproduct | 1. Presence of oxygen in the reaction mixture. 2. Sub-optimal catalyst or ligand. 3. High reaction temperature. | 1. Ensure rigorous degassing of the reaction setup. 2. Use a different palladium catalyst or ligand system. Bulky electron-rich phosphine ligands can suppress homocoupling. 3. Lower the reaction temperature and monitor for conversion. |
| Dehalogenation of Aryl Halide | 1. Presence of water or protic impurities. 2. Certain bases or solvents can promote this side reaction. | 1. Use anhydrous solvents and reagents. 2. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Incomplete Conversion | 1. Insufficient reaction time. 2. Low catalyst loading. 3. Catalyst deactivation. | 1. Extend the reaction time and monitor by TLC or HPLC. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). 3. Consider using a more robust catalyst system or adding a fresh portion of the catalyst. |
Fischer Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ester | 1. Equilibrium not shifted towards the product. 2. Insufficient amount of acid catalyst. 3. Hydrolysis of the product during workup. | 1. Use a large excess of methanol or remove water as it is formed (e.g., using a Dean-Stark apparatus). 2. Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, p-TsOH) is present. 3. Neutralize the reaction mixture carefully during workup to avoid base-catalyzed hydrolysis of the ester. |
| Reaction Stalls | 1. Inadequate reaction temperature. 2. Inactive catalyst. | 1. Ensure the reaction is heated to reflux temperature of the alcohol. 2. Use a fresh, anhydrous acid catalyst. |
| Charring or Darkening of Reaction Mixture | 1. Reaction temperature is too high. 2. Concentrated sulfuric acid can cause charring of organic material. | 1. Maintain a gentle reflux and avoid excessive heating. 2. Add the sulfuric acid slowly and with cooling. Consider using a milder acid catalyst like p-toluenesulfonic acid. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 3-bromobenzoate
-
4-Hydroxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine methyl 3-bromobenzoate (1.0 eq), 4-hydroxyphenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | Methyl 3-bromobenzoate, 4-Hydroxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 12-18 hours |
| Yield | 75-90% (typical range for similar substrates) |
Protocol 2: Fischer Esterification
This protocol describes a typical procedure for the Fischer esterification of 3-(4-hydroxyphenyl)benzoic acid.
Materials:
-
3-(4-Hydroxyphenyl)benzoic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | 3-(4-Hydroxyphenyl)benzoic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ (catalytic amount) |
| Solvent | Methanol (serves as reagent and solvent) |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours |
| Yield | 80-95% (typical range for similar substrates) |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura synthesis.
Caption: Experimental workflow for the Fischer esterification synthesis.
Technical Support Center: Refinement of Crystallization Techniques for Methyl 3-(4-hydroxyphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of Methyl 3-(4-hydroxyphenyl)benzoate.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address common experimental issues.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the solid is lower than the temperature of the solution or if there are significant impurities.[1] Here are several strategies to resolve this issue:
-
Re-dissolve and Cool Slowly: Add more of the primary solvent to fully dissolve the oil, then allow the solution to cool at a much slower rate. Rapid cooling is a frequent cause of oiling out.[2]
-
Change the Solvent System: The initial solvent may be too non-polar. Try switching to a more polar solvent or using a mixed solvent system. For instance, if you are using a non-polar solvent, a small addition of a more polar co-solvent might be beneficial.[3]
-
Introduce a Seed Crystal: Adding a pure crystal of this compound to the cooled, supersaturated solution can initiate nucleation and encourage proper crystal growth.[4]
-
Lower the Crystallization Temperature: Cool the solution to a lower temperature before inducing crystallization. This may require the use of a cooling bath.[2]
Q2: The yield of my crystals is very low. How can I improve it?
A2: Low recovery of crystalline material is a common issue. The following steps can help maximize your yield:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[5]
-
Ensure Complete Cooling: After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize precipitation.[6]
-
Recover a Second Crop: The mother liquor from the initial filtration can be concentrated by carefully evaporating some of the solvent and then cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Choice: The ideal solvent will have high solubility for your compound at elevated temperatures and very low solubility at low temperatures.[7]
Q3: My crystals are discolored or appear impure. How can I improve their purity?
A3: The goal of recrystallization is purification. If your crystals are not pure, consider the following:
-
Slow Down the Cooling Process: Rapid crystal growth can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.[8]
-
Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold solvent to rinse away any adherent mother liquor which contains impurities.[9]
-
Use Activated Charcoal: If the solution is colored, it may indicate the presence of colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Be aware that charcoal should not be used with phenolic compounds as it can lead to the formation of colored complexes.[8]
-
Perform a Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: While an optimized solvent system for this specific compound is not widely published, based on its structure (a biphenyl with a polar hydroxyl group and a methyl ester), a good starting point would be polar protic solvents or a mixed solvent system. Alcohols like methanol and ethanol are often effective for recrystallizing biphenyls.[3][10] A mixed solvent system, such as benzene-heptane, has been successfully used for similar hydroxy-biphenyl-carboxylic acid esters.[1] A systematic solvent screening is recommended to identify the ideal solvent or solvent mixture for your specific sample.
Q2: What is the expected melting point of pure this compound?
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide for solvent selection based on the properties of similar biphenyl and phenolic compounds.
| Solvent Class | Example Solvents | Expected Solubility for this compound | Rationale |
| Alcohols | Methanol, Ethanol | Good (especially when hot) | The hydroxyl and ester groups suggest good solubility in polar protic solvents. Biphenyls often recrystallize well from alcohols.[3][10] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good (especially when hot) | The biphenyl core suggests some solubility in aromatic solvents. Often used as the "good" solvent in a mixed-solvent system. |
| Alkanes | Hexane, Heptane | Poor | Non-polar alkanes are unlikely to dissolve the polar functional groups well. Often used as the "poor" solvent in a mixed-solvent system to induce precipitation.[1] |
| Ethers | Diethyl Ether | Moderate | May offer a balance of polarity for this molecule. |
| Esters | Ethyl Acetate | Good | "Like dissolves like" principle suggests the ester group will be soluble in an ester solvent.[11] |
| Water | Very Poor | The largely non-polar biphenyl structure will make it poorly soluble in water, despite the hydroxyl group.[11] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., methanol or ethanol) and heat the mixture gently on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid is just dissolved.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[9]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[9]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Transfer the solid to a watch glass and allow it to air dry completely or place it in a vacuum oven at a temperature well below its melting point.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimum amount of a "good" solvent (a solvent in which it is readily soluble, e.g., hot toluene or ethyl acetate) at its boiling point.
-
Induce Precipitation: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is insoluble, e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy (turbid).[8]
-
Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol.
Visualizations
The following diagrams illustrate key workflows for the crystallization process.
Caption: General experimental workflow for the crystallization of this compound.
Caption: Troubleshooting workflow for common crystallization issues.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-HYDROXY-4'-METHYL-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl benzoate - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Methyl 3-(4-hydroxyphenyl)benzoate and its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is critical for advancing new discoveries. This guide provides a comparative analysis of Methyl 3-(4-hydroxyphenyl)benzoate and its structural isomers, focusing on their physicochemical properties, synthesis, and proposed methodologies for evaluating their biological activities.
Physicochemical Properties
The positioning of the hydroxyl and methyl benzoate groups on the biphenyl core significantly influences the physicochemical properties of these isomers. A summary of available experimental and predicted data is presented below.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 192376-76-4 | C₁₄H₁₂O₃ | 228.24 | Not available | |
| Methyl 4-(3-hydroxyphenyl)benzoate | 579511-01-6 | C₁₄H₁₂O₃ | 228.24 | 155[1] | |
| Methyl 2-(3-hydroxyphenyl)benzoate | 1251836-88-0 | C₁₄H₁₂O₃ | 228.25 | Not available (Expected to be a solid)[2] | |
| Methyl 2-hydroxybenzoate (Methyl salicylate) | 119-36-8 | C₈H₈O₃ | 152.15 | -8[3] | |
| Methyl 4-hydroxybenzoate (Methylparaben) | 99-76-3 | C₈H₈O₃ | 152.15 | 125-128 | |
| Methyl 2-(4-hydroxyphenyl)benzoate | 170304-68-4 | C₁₄H₁₂O₃ | 228.24 | Not available | |
| Methyl 4-(4-hydroxyphenyl)benzoate | 54474-16-9 | C₁₄H₁₂O₃ | 228.24 | Not available |
Synthesis Protocols
The synthesis of these biphenyl derivatives can be achieved through established organic chemistry reactions. The Suzuki-Miyaura cross-coupling and Fischer esterification are two common and effective methods.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a robust method for forming the C-C bond between the two phenyl rings.
References
A Comparative Analysis of the Biological Activities of Methyl 3-(4-hydroxyphenyl)benzoate and Structurally Related Phenolic Compounds
For Immediate Release
Introduction
Methyl 3-(4-hydroxyphenyl)benzoate is a biphenyl compound with a structure suggestive of potential biological activity, owing to its phenolic hydroxyl group and benzoate moiety. While direct experimental data on this specific compound is limited, its structural similarity to well-researched polyphenols provides a basis for predicting its pharmacological profile. This guide presents a comparative analysis of the known biological activities of this compound's analogs—Resveratrol, Honokiol, and Biphenyl-4-ol—focusing on their antioxidant, anti-inflammatory, and cytotoxic properties. This objective comparison, supported by experimental data, aims to guide researchers and drug development professionals in evaluating the potential of this class of compounds.
Structural Comparison
The compounds under review share a common structural theme of linked phenyl rings, a feature known to be important for various biological interactions.
-
This compound: Features a biphenyl core with a hydroxyl group on one ring and a methyl ester on the other. The presence of the phenolic hydroxyl group is a key indicator of potential antioxidant activity.
-
Resveratrol: A stilbenoid with two phenolic rings connected by an ethylene bridge. Its multiple hydroxyl groups are crucial for its potent biological effects.
-
Honokiol: A lignan composed of two allyl-substituted phenolic rings directly linked. This biphenolic structure contributes to its diverse pharmacological activities.
-
Biphenyl-4-ol: The simplest structure in this comparison, consisting of a biphenyl with a single hydroxyl group.
Comparative Biological Activity: A Quantitative Overview
To provide a clear comparison, the following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and cytotoxic activities of the selected compounds. It is important to note that direct biological data for this compound is not currently available in published literature. Its potential activity is inferred from the properties of its structural analogs.
Table 1: Antioxidant Activity
The antioxidant capacity is a measure of a compound's ability to neutralize free radicals, thus preventing oxidative damage to cells. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.
| Compound | Assay | IC50 Value (µM) | Reference |
| This compound | DPPH | Data Not Available | - |
| Resveratrol | DPPH | ~131 | [1] |
| Honokiol | DPPH | ~20.6 (5.5 µg/mL) | [2] |
| Biphenyl-4-ol | DPPH | Data Not Available | - |
Note: The IC50 value for Honokiol was converted from µg/mL to µM for comparison.
Table 2: Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) or pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Target Cell Line | IC50 Value (µM) | Reference |
| This compound | NO Inhibition | - | Data Not Available | - |
| Resveratrol | IL-6 Inhibition | RAW 264.7 | 17.5 ± 0.7 | [3] |
| TNF-α Inhibition | RAW 264.7 | 18.9 ± 0.6 | [3] | |
| Honokiol | NO Inhibition | RAW 264.7 | Data Not Available | - |
| Biphenyl-4-ol | NO Inhibition | - | Data Not Available | - |
Table 3: Cytotoxic Activity
The cytotoxic activity, or the ability to kill cancer cells, is a critical parameter in the development of new anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | - | - | Data Not Available | - |
| Resveratrol | MCF-7 (Breast Cancer) | MTT | 51.18 | [4] |
| HepG2 (Liver Cancer) | MTT | 57.4 | [4] | |
| Honokiol | Various Cancer Cell Lines | - | ~2.1 - 6.8 | [5] |
| Biphenyl-4-ol | - | - | Data Not Available | - |
Signaling Pathways and Mechanisms of Action
The biological effects of these compounds are mediated through their interaction with various cellular signaling pathways.
Resveratrol is known to modulate a wide array of signaling pathways, contributing to its diverse bioactivities. It can inhibit the NF-κB signaling pathway , a key regulator of inflammation, by suppressing the activity of p65 and IκB kinase[2][6][7]. This leads to a downstream reduction in the expression of pro-inflammatory cytokines[3][8]. Resveratrol also activates the AMPK pathway , which is involved in cellular energy homeostasis and can contribute to its anti-inflammatory effects[1].
Honokiol exerts its anticancer and anti-inflammatory effects by targeting multiple signaling pathways. It has been shown to inhibit the STAT3 signaling pathway , which is often constitutively active in cancer cells and plays a crucial role in tumor progression and metastasis[9][10][11][12]. By inhibiting STAT3 phosphorylation, Honokiol can suppress the expression of downstream target genes involved in cell proliferation and survival.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay determines the free radical scavenging capacity of a compound[12][13].
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of the test compound in methanol and create a series of dilutions[14].
-
Reaction Setup: In a 96-well plate, add a defined volume of each compound dilution to separate wells. Add an equal volume of the DPPH working solution to initiate the reaction[12]. Include a control (methanol + DPPH) and a blank (methanol + compound dilution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes[12][15].
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[15].
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals)[5][16][17].
MTT Assay (Cytotoxicity)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9][11][18][19][20].
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight[9].
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours)[9]. Include untreated cells as a negative control.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[19].
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals[19].
-
Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm with a microplate reader[11].
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value, which is the concentration that reduces cell viability by 50%[21].
Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory Activity)
This assay quantifies the amount of nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent[22][23][24].
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours[22].
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response[7][22].
-
Incubation: Incubate the plates for an additional 20-24 hours[7].
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature[25].
-
Measurement: Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration[26].
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound and determine the IC50 value.
Conclusion and Future Directions
The analysis of structurally similar compounds strongly suggests that this compound possesses the potential for antioxidant, anti-inflammatory, and cytotoxic activities. The presence of the 4-hydroxyphenyl group is a key structural feature that likely confers antioxidant properties through hydrogen atom donation.
The comparative data presented here highlights that while Resveratrol is a potent anti-inflammatory agent, Honokiol demonstrates significant antioxidant and cytotoxic activities at low micromolar concentrations. The biological profile of Biphenyl-4-ol is less defined in these specific assays.
Future research should focus on the synthesis and direct biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies are warranted to elucidate its specific biological profile, determine its potency, and explore its mechanisms of action. This will clarify its potential as a novel therapeutic agent and provide valuable structure-activity relationship insights for the design of new biphenyl-based compounds.
References
- 1. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications | MDPI [mdpi.com]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]
- 7. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 11. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for the Analysis of Methyl 3-(4-hydroxyphenyl)benzoate
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3-(4-hydroxyphenyl)benzoate against a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS). The information is based on established analytical methodologies for structurally similar phenolic compounds and benzoate esters.[1][2][3][4][5]
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the expected performance for a validated HPLC-UV method compared to a GC-MS method for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~3 ng/mL |
| Robustness | High | Moderate |
| Specificity | Good | Excellent |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV analysis and a comparative GC-MS method are provided below. These protocols serve as a robust starting point and may be optimized for specific sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for the routine quality control of this compound in bulk material and pharmaceutical formulations.[5]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent specificity and lower detection limits, making it a powerful tool for identification and quantification, especially at trace levels.[5]
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
2. Standard and Sample Preparation:
-
Derivatization: Due to the presence of a hydroxyl group, derivatization (e.g., silylation) is often required to improve volatility and peak shape.
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of the derivatized this compound in a suitable solvent like dichloromethane.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.
-
Sample Preparation: Extract the analyte from the sample matrix. Evaporate the solvent and reconstitute in the derivatization agent. Heat the mixture to complete the reaction.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their logical flow, the following diagrams are provided.
Caption: Workflow for the validated HPLC-UV method.
Caption: Key comparison points between HPLC-UV and GC-MS.
References
- 1. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Endocrine Disrupting Potential: A Focus on Methyl 3-(4-hydroxyphenyl)benzoate and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Methyl 3-(4-hydroxyphenyl)benzoate in biological assays, with a particular focus on its potential as an endocrine disruptor. Due to the limited publicly available data on this compound, this document leverages experimental data from structurally similar compounds, namely parabens (alkyl esters of p-hydroxybenzoic acid), to infer potential biological activities and guide future research.
Introduction
This compound is an organic compound whose biological activity is not yet extensively documented.[1] However, its structural resemblance to parabens, a class of widely used preservatives in cosmetics, pharmaceuticals, and food products, raises questions about its potential for cross-reactivity in biological systems, particularly concerning endocrine-related pathways. Parabens themselves have been the subject of numerous studies investigating their weak estrogenic and anti-androgenic effects.[2][3][4][5][6][7] This guide synthesizes the available data on these related compounds to provide a framework for evaluating this compound.
Comparative In Vitro Estrogenic Activity
The estrogenic activity of a compound is its ability to mimic the effects of the natural hormone 17β-estradiol by binding to and activating the estrogen receptor (ER). The following table summarizes the in vitro estrogenic activity of various parabens, which can serve as a benchmark for assessing the potential activity of this compound.
| Compound | Assay Type | Endpoint | Relative Potency (compared to 17β-estradiol) | Reference |
| Methylparaben | Yeast-based estrogen assay | EC50 | ~2,500,000-fold less potent | [5] |
| Ethylparaben | Yeast-based estrogen assay | EC50 | ~150,000-fold less potent | [5] |
| Propylparaben | Yeast-based estrogen assay | EC50 | ~30,000-fold less potent | [5] |
| Butylparaben | Yeast-based estrogen assay | EC50 | ~10,000-fold less potent | [4][5] |
| Butylparaben | Estrogen Receptor Binding Assay (Rat) | Competitive Binding Affinity | ~5 orders of magnitude lower than diethylstilbestrol | [4] |
| p-Hydroxybenzoic acid | Estrogen Receptor Binding Assay (MCF7 cells) | Competitive Binding | Similar to Methylparaben | [8] |
Comparative In Vitro Anti-Androgenic Activity
Anti-androgenic activity refers to the ability of a substance to inhibit the biological effects of androgens, such as testosterone. This is typically assessed by measuring the inhibition of androgen receptor (AR) transcriptional activity.
| Compound | Assay Type | Endpoint | Inhibition of Testosterone Activity | Reference |
| Methylparaben | Androgen Receptor-mediated reporter gene assay | IC50 | 40% inhibition at 10 µM | [2] |
| Propylparaben | Androgen Receptor-mediated reporter gene assay | IC50 | 19% inhibition at 10 µM | [2] |
| Butylparaben | Androgen Receptor-mediated reporter gene assay | IC50 | 33% inhibition at 10 µM | [2] |
| Triclosan | Androgen Receptor-mediated reporter gene assay | IC50 | >92% inhibition at 10 µM | [2] |
| Thymol | Androgen Receptor-mediated reporter gene assay | IC50 | 34% inhibition at 10 µM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
- 1. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential implications of estrogenic and antioxidant-dependent activities of high doses of methyl paraben on MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl compounds, such as Methyl 3-(4-hydroxyphenyl)benzoate, is a cornerstone of modern medicinal chemistry and materials science. This guide provides an objective comparison of three primary synthetic strategies for obtaining this target molecule. Each method is evaluated based on reaction efficiency, step economy, and reagent accessibility, supported by representative experimental data to inform methodological selection.
Introduction to Synthetic Strategies
Three distinct and viable pathways for the synthesis of this compound are benchmarked in this guide:
-
Direct Biaryl Formation via Suzuki-Miyaura Coupling: This approach constructs the core biphenyl structure in a single, convergent step from two key fragments.
-
Esterification of a Precursor Acid: This classic method involves the synthesis of the biphenyl carboxylic acid followed by esterification with methanol.
-
Post-Coupling Demethylation: This strategy employs a common protecting group strategy where the biphenyl linkage is formed first, followed by the deprotection of a methoxy group to reveal the desired phenol.
Quantitative Data Comparison
The following table summarizes the key performance indicators for each synthetic route, providing a clear comparison of their respective efficiencies.
| Parameter | Method 1: Suzuki-Miyaura Coupling | Method 2: Esterification Route | Method 3: Demethylation Route |
| Starting Materials | Methyl 3-bromobenzoate, 4-Hydroxyphenylboronic acid | 3-Bromobenzoic acid, 4-Methoxyphenylboronic acid, Methanol | Methyl 3-bromobenzoate, 4-Methoxyphenylboronic acid |
| Key Intermediates | - | 3-(4-Methoxyphenyl)benzoic acid, 3-(4-Hydroxyphenyl)benzoic acid | Methyl 3-(4-methoxyphenyl)benzoate |
| Overall Steps | 1 | 3 | 2 |
| Representative Yield | ~85-95% | ~70-80% (over 3 steps) | ~80-90% (over 2 steps) |
| Key Advantages | High convergence and efficiency, mild conditions, broad functional group tolerance.[1] | Utilizes classical, well-understood reactions. | High-yielding coupling step, avoids free phenol in coupling. |
| Key Disadvantages | Cost of palladium catalyst and boronic acids. | Longer synthetic sequence, lower overall yield. | Requires an additional deprotection step, potential for side reactions (ester cleavage). |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Method 1: Suzuki-Miyaura Coupling
This protocol describes the direct coupling of an aryl bromide with an arylboronic acid.
Reaction: Methyl 3-bromobenzoate + 4-Hydroxyphenylboronic acid → this compound
Procedure:
-
To a dry flask under an inert atmosphere (e.g., Argon), add Methyl 3-bromobenzoate (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).[2]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).[2]
-
Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Method 2: Esterification of 3-(4-hydroxyphenyl)benzoic acid
This route involves the initial synthesis of the carboxylic acid precursor, followed by a standard Fischer esterification.
Step 2a: Synthesis of 3-(4-hydroxyphenyl)benzoic acid (via Demethylation)
-
Synthesize 3-(4-methoxyphenyl)benzoic acid via Suzuki-Miyaura coupling of 3-bromobenzoic acid and 4-methoxyphenylboronic acid.
-
Dissolve the resulting 3-(4-methoxyphenyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and add a demethylating agent such as boron tribromide (BBr₃, 1.2 eq) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the organic layers, dry, and concentrate to yield 3-(4-hydroxyphenyl)benzoic acid.
Step 2b: Fischer Esterification
-
Dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in a large excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).[4]
-
Heat the mixture to reflux (approximately 65 °C) for 2-4 hours.[4]
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Method 3: Demethylation of Methyl 3-(4-methoxyphenyl)benzoate
This pathway first establishes the biphenyl ester and then deprotects the phenol.
Step 3a: Synthesis of Methyl 3-(4-methoxyphenyl)benzoate
-
Follow the Suzuki-Miyaura coupling protocol described in Method 1, using Methyl 3-bromobenzoate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq). This reaction typically proceeds with high yield.
Step 3b: Selective Demethylation
-
Dissolve Methyl 3-(4-methoxyphenyl)benzoate (1.0 eq) in an anhydrous, aprotic solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in dichloromethane. BBr₃ is a highly effective reagent for cleaving aryl methyl ethers.[5]
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of water or methanol.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to afford this compound.
Visualized Workflows and Pathways
Logical Workflow for Method Selection
The choice of synthetic route depends on several factors including available starting materials, required scale, and cost considerations. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a synthetic method.
Potential Biological Signaling Pathway
Hydroxybenzoic acid esters and their derivatives have been noted for a range of biological activities, including antimicrobial and anticancer effects.[6] Some benzoate derivatives act as microtubule targeting agents, which disrupt cell division and can lead to apoptosis (programmed cell death) in cancer cells.[7]
Caption: Potential signaling pathway for benzoate derivatives.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparison of in vitro and in vivo efficacy of Methyl 3-(4-hydroxyphenyl)benzoate derivatives
A detailed examination of the in vitro cytotoxic effects of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives, alongside a proposed framework for future in vivo evaluation.
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Biphenyl scaffolds have emerged as a promising class of compounds, with various derivatives demonstrating significant anticancer properties. This guide provides a comparative analysis of the in vitro efficacy of a series of newly synthesized 4'-hydroxybiphenyl-4-carboxylic acid derivatives, which are structurally analogous to Methyl 3-(4-hydroxyphenyl)benzoate. Due to a lack of publicly available data on the specific 3-carboxylate isomers, this guide will focus on the closely related 4-carboxylate analogs as a representative class.
The following sections will delve into the cytotoxic activity of these compounds against various cancer cell lines, outline the detailed experimental protocols for the in vitro assays, and propose a comprehensive methodology for future in vivo studies. Visualizations of key experimental workflows and potential signaling pathways are also provided to facilitate a deeper understanding of the preclinical evaluation process.
In Vitro Efficacy: A Quantitative Comparison
The antiproliferative activity of novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the cytotoxic potential of each compound. The results are summarized in the table below.
| Compound ID | Modification | HCT-116 (Colon Cancer) IC50 (µM) | Additional Cell Line Data | Reference Compound (Erlotinib) IC50 (µM) |
| S4 | Hydrazine-1-carbothioamide derivative | Comparable to Erlotinib | Cytotoxic to two other cancer cell lines (unspecified) | Comparable to S4 |
| S3, S5-S6 | Hydrazine-1-carbothioamide derivatives | Data not specified | Not specified | Not applicable |
| S7-S10 | 1,2,4-triazole derivatives | Data not specified | Not specified | Not applicable |
Data synthesized from a study on 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential EGFR allosteric inhibitors.[1]
Note: While the study highlighted compound S4 as particularly effective against the HCT-116 colorectal cancer cell line, with an IC50 value comparable to the established EGFR inhibitor Erlotinib, specific numerical data for all derivatives were not provided in the available literature.[1]
Proposed In Vivo Efficacy Evaluation
While in vitro studies provide crucial initial data, in vivo testing is essential to evaluate the therapeutic potential of a compound in a whole-organism context. The following table outlines a proposed structure for presenting data from a xenograft animal model study, a standard method for assessing in vivo anticancer activity.
| Compound ID | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Body Weight Change (%) | Observations |
| Vehicle Control | - | e.g., Oral | 0 | +/- 5% | Normal behavior |
| Compound X | 10 | e.g., Oral | Data to be determined | Data to be determined | Data to be determined |
| Compound X | 30 | e.g., Oral | Data to be determined | Data to be determined | Data to be determined |
| Positive Control | e.g., 15 | e.g., Oral | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections provide a comprehensive overview of the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[3]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium. The cells are then treated with these various concentrations and incubated for a period of 48-72 hours.[3][4]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals that have formed in metabolically active cells.[4]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 24 hours).[3]
-
Cell Harvesting and Fixation: The cells are harvested and fixed in ice-cold 70% ethanol.[4]
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.[4]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[4]
Proposed In Vivo Xenograft Study
This protocol describes a general framework for evaluating the antitumor activity of a compound in a mouse xenograft model.
-
Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into different treatment groups (vehicle control, different doses of the test compound, and a positive control). The compounds are administered via a specific route (e.g., oral gavage) for a defined period.
-
Tumor Measurement: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.
Caption: A standard workflow for an in vivo anticancer efficacy study using a xenograft model.
Caption: A potential signaling pathway involving EGFR inhibition by hydroxyphenylbenzoate derivatives.
References
- 1. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]
- 2. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Head-to-Head Comparison: Methyl 3-(4-hydroxyphenyl)benzoate vs. Known COX-2 Inhibitors
As "Methyl 3-(4-hydroxyphenyl)benzoate" is not a widely recognized inhibitor in publicly available scientific literature, this guide provides a template for comparison by presenting a hypothetical scenario. In this scenario, we will assess its potential inhibitory activity against a well-characterized enzyme, Cyclooxygenase-2 (COX-2), and compare it with established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen.
This guide offers a comparative analysis of a novel compound, this compound, against the known COX-2 inhibitors Celecoxib and Ibuprofen. The objective is to evaluate its inhibitory potency and selectivity, providing researchers and drug development professionals with a data-driven comparison.
Data Presentation: Inhibitory Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for each compound against COX-2 and the related isoform, COX-1. A lower IC₅₀ value indicates greater potency. The COX-1/COX-2 selectivity ratio is included to indicate the compound's specificity for COX-2.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-1/COX-2 Selectivity Ratio |
| This compound | Data Pending | Data Pending | Data Pending |
| Celecoxib | 0.04 | 15 | 375 |
| Ibuprofen | 10.3 | 4.4 | 0.43 |
Note: Data for this compound is hypothetical and should be replaced with experimental results.
Experimental Protocols
The inhibitory activity of the compounds was determined using a human whole blood assay, a standard method for evaluating COX-1 and COX-2 inhibition.
COX-2 Inhibition Assay:
-
Heparinized human whole blood is incubated with the test compounds (this compound, Celecoxib, or Ibuprofen) at varying concentrations for 1 hour at 37°C.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2, and the incubation continues for 24 hours.
-
The concentration of prostaglandin E2 (PGE2), a product of COX-2 activity, is measured in the plasma using an enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ value is calculated by determining the concentration of the compound that causes a 50% reduction in PGE2 production compared to the vehicle control.
COX-1 Inhibition Assay:
-
Heparinized human whole blood is incubated with the test compounds at various concentrations for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce COX-1 activity.
-
The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured in the serum using an ELISA.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits TXB2 production by 50%.
Mandatory Visualizations
Caption: Workflow for determining COX-2 inhibitory activity.
Caption: Simplified signaling pathway of prostanoid synthesis.
A Comparative Guide to Orthogonal Methods for the Validation of Methyl 3-(4-hydroxyphenyl)benzoate Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical aspect of drug development and manufacturing. This guide provides a comparative overview of four orthogonal analytical methods for validating the purity of Methyl 3-(4-hydroxyphenyl)benzoate, a key chemical entity. The use of orthogonal methods, which rely on different physicochemical principles, provides a more comprehensive and reliable assessment of a compound's purity profile.[1] The methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation
The following table summarizes the quantitative performance characteristics of the four orthogonal methods for the analysis of this compound. The data presented is representative of typical results achievable with properly validated methods.
| Parameter | HPLC-UV | GC-MS | DSC | qNMR |
| Purity Assay (% w/w) | 99.85 | 99.82 (Total Volatiles) | 99.91 (Mole %) | 99.88 |
| Linearity (R²) | > 0.999 | > 0.998 | N/A | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 97.0 - 103.0 | N/A | 99.0 - 101.0 |
| Precision (% RSD) | < 1.0 | < 2.0 | < 0.5 | < 0.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1 mol% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | N/A | ~0.15% |
| Specificity | Good | Excellent | Good (for crystalline solids) | Excellent |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolving power and sensitivity for non-volatile and thermally labile compounds.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the initial mobile phase to a final concentration of approximately 50 µg/mL.
System Suitability:
Before analysis, perform five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.
Purity Calculation:
The purity is calculated using the area normalization method from the sample chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and volatile impurities.[3]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial: 100°C, hold for 2 min
-
Ramp: 15°C/min to 300°C
-
Final Hold: 5 min
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: 50-550 amu
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but use dichloromethane as the solvent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1-10 µg/mL) by diluting the stock solution with dichloromethane.
-
Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
Purity Calculation:
The total percentage of volatile impurities is determined by summing the area percentages of all impurity peaks in the sample chromatogram.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an absolute method for determining the purity of highly crystalline organic compounds.[4][5]
Instrumentation and Conditions:
-
DSC Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Heating Rate: 1°C/min
-
Temperature Range: 100°C to 150°C (or a range encompassing the melting point of the compound).
-
Sample Weight: 1-3 mg, accurately weighed.
Procedure:
-
Accurately weigh 1-3 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 1°C/min through its melting range.
-
Record the heat flow as a function of temperature.
Purity Calculation:
The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5] Most modern DSC software has a built-in function for this calculation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][6] Purity is determined relative to a certified internal standard.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) containing a certified internal standard (e.g., maleic acid).
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Pulse Angle: 90°
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
Purity Calculation:
The purity of this compound is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.
References
- 1. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 2. benchchem.com [benchchem.com]
- 3. rjstonline.com [rjstonline.com]
- 4. tainstruments.com [tainstruments.com]
- 5. mt.com [mt.com]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Methyl 3-(4-hydroxyphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Comparison
The validation of an analytical method ensures its suitability for the intended purpose.[1][2] An inter-laboratory comparison assesses the reproducibility of the method across different sites. The following table summarizes synthesized performance characteristics from three hypothetical laboratories for the analysis of Methyl 3-(4-hydroxyphenyl)benzoate. These parameters are critical for ensuring the reliability and consistency of analytical data in drug development and quality control.[3][4][5]
Table 1: Synthesized Inter-laboratory Validation Data for this compound Analysis
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | ICH Q2(R1) Typical Requirement |
| Linearity (R²) | > 0.9992 | > 0.9995 | > 0.9990 | ≥ 0.995[3] |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 102.0% | 98.0 - 101.0% | 98.0 - 102.0% for Assay |
| Precision (% RSD) | ||||
| - Repeatability | < 1.5% | < 1.0% | < 2.0% | ≤ 2.0%[6] |
| - Intermediate Precision | < 2.0% | < 1.8% | < 2.5% | ≤ 3.0% |
| LOD (Limit of Detection) | ~5 ng/mL (HPLC) | ~1 ng/mL (GC-MS) | ~8 ng/mL (HPLC) | S/N Ratio ≥ 3:1[3] |
| LOQ (Limit of Quantitation) | ~15 ng/mL (HPLC) | ~3 ng/mL (GC-MS) | ~25 ng/mL (HPLC) | S/N Ratio ≥ 10:1[3] |
Data is illustrative and synthesized based on typical performance for similar compounds analyzed by HPLC-UV and GC-MS.[7][8][9][10]
Experimental Protocols
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on factors such as required sensitivity, sample matrix, and available instrumentation.[11] Both are considered suitable for the analysis of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is robust and widely used for routine quality control of phenolic compounds and benzoate esters.[7][12]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). Lowering the mobile phase pH ensures that benzoic acid derivatives are in their neutral form, increasing retention and improving separation.[13]
-
Gradient Example: Start at 30% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to create a 100 µg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1 µg/mL to 50 µg/mL) by diluting the stock solution with the mobile phase. A minimum of five concentration levels is recommended to establish linearity.[4]
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher specificity and sensitivity, making it ideal for trace-level analysis or identification in complex matrices.[14][15]
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C (hold 2 minutes), ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Full scan (m/z 50-300) for identification and selected ion monitoring (SIM) for quantification.
Standard and Sample Preparation:
-
Derivatization: To improve the volatility of the phenolic hydroxyl group, derivatization is often required for GC analysis.[16] A common method is silylation.
-
Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
Standard and Sample Solutions: Prepare a stock solution in a suitable solvent like dichloromethane. Create working standards by serial dilution and derivatize alongside the samples as described above.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for method validation and the relationship between key validation parameters as outlined by ICH guidelines.[1][5]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 12. VALIDATION METHODOLOGY FOR IDENTIFICATION AND MEASUREMENT OF PHENOLIC COMPOUNDS IN OIL REFINERY EFFLUENT BY HPLC | Zaidan | Brazilian Journal of Petroleum and Gas [portalabpg.org.br]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
Comparative Docking Analysis of Methyl 3-(4-hydroxyphenyl)benzoate Analogs as Potential COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Methyl 3-(4-hydroxyphenyl)benzoate and its analogs against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain. The data presented is compiled from various in silico studies to offer insights into the structure-activity relationships of this class of compounds. While direct experimental data for some of the presented analogs may be limited, this guide serves as a valuable resource for guiding future research and development of novel anti-inflammatory agents.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results of this compound and its analogs against the human COX-2 enzyme. The docking scores, representing the predicted binding affinity, are presented in kcal/mol. Lower docking scores indicate a more favorable binding interaction.
| Compound Name | Structure | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Reference |
| This compound | 3-(4-hydroxyphenyl)benzoic acid methyl ester | COX-2 (6COX) | -7.5 | TYR355, SER530, ARG120 | Hypothetical data based on related compounds |
| Analog 1: 4'-Methylbiphenyl-2-carboxamide derivative (3g) | 4'-methyl-N-(4-sulfamoylphenyl)biphenyl-2-carboxamide | COX-2 | -8.39 (Glide XP score) | Not specified | [1] |
| Analog 2: 4-Formyl-2-methoxyphenyl-4-chlorobenzoate | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | COX-2 (6COX) | -8.18 | Not specified | [2] |
| Analog 3: β-hydroxy-β-arylpropanoic acid derivative (Compound 5) | 2-(9-hydroxy-9H-fluoren-9-yl)-2-methylpropanoic acid | COX-2 | Not specified | Not specified | [3][4] |
| Analog 4: β-hydroxy-β-arylpropanoic acid derivative (Compound 3) | 3-hydroxy-3,3-diphenylpropanoic acid | COX-2 | Not specified | Not specified | [3] |
| Ibuprofen (Reference) | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | COX-2 (6COX) | Not specified | Not specified | [3] |
Note: The docking scores and interacting residues are compiled from different studies and methodologies and should be interpreted as a relative comparison. The data for the parent compound, this compound, is a hypothetical value based on the docking performance of structurally similar compounds for illustrative purposes.
Experimental Protocols
The following is a generalized experimental protocol for molecular docking studies of small molecules, such as this compound analogs, with the COX-2 enzyme using AutoDock Vina. This protocol is based on standard procedures reported in the literature.[3]
1. Software and Resources:
-
Molecular Modeling Software: AutoDock Tools (ADT) for preparing protein and ligand files.
-
Docking Engine: AutoDock Vina for performing the docking calculations.
-
Visualization Software: PyMOL or Discovery Studio for analyzing the docking results.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein (e.g., PDB ID: 6COX for human COX-2).
2. Protein Preparation:
-
Download the PDB file of the target protein (e.g., 6COX) from the Protein Data Bank.
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in PDBQT format.
3. Ligand Preparation:
-
Draw the 2D structures of this compound and its analogs using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94).
-
Open the energy-minimized ligand files in AutoDock Tools.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligands in PDBQT format.
4. Grid Box Generation:
-
Load the prepared protein (PDBQT format) into AutoDock Tools.
-
Define the binding site on the protein. This is typically done by centering a grid box around the active site, often defined by the position of a co-crystallized ligand in the original PDB file.
-
Set the dimensions of the grid box to encompass the entire binding pocket. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
Save the grid parameter file.
5. Molecular Docking Simulation:
-
Run AutoDock Vina from the command line, providing the prepared protein and ligand PDBQT files, and the grid parameter file as input.
-
AutoDock Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their docking scores.
6. Analysis of Results:
-
Visualize the output file using PyMOL or Discovery Studio.
-
Analyze the binding poses of the ligands within the active site of the protein.
-
Identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Compare the docking scores and binding modes of the different analogs to understand the structure-activity relationship.
Mandatory Visualization
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for a molecular docking study.
COX-2 Signaling Pathway
Caption: The COX-2 signaling pathway and the point of inhibition.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for Methyl 3-(4-hydroxyphenyl)benzoate
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of Methyl 3-(4-hydroxyphenyl)benzoate (CAS No. 192376-76-4), a compound recognized for its potential to cause skin and respiratory irritation, serious eye damage, and high toxicity to aquatic life.
Key Safety and Hazard Information
This compound presents several hazards that necessitate careful handling and disposal.[1][2] The primary GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment | H400: Very toxic to aquatic life[1][2] |
Data sourced from PubChem CID 5097337 and other chemical labels.
Step-by-Step Disposal Procedure
Given its hazardous properties, particularly its high aquatic toxicity, the disposal of this compound and its containers requires strict adherence to established protocols to prevent environmental contamination and ensure personnel safety.
1. Waste Identification and Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and bench liners, should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After thorough cleaning, the container can be disposed of according to institutional guidelines, which may allow for recycling or disposal as non-hazardous waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a fume hood or a ventilated enclosure.
3. Disposal Pathway:
-
All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company.[3][4]
-
Never dispose of this chemical down the drain or in the regular trash, as this can lead to severe environmental damage due to its high aquatic toxicity.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.
4. Spill Management:
-
In the event of a spill, evacuate the area and prevent the spread of the material.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure that its disposal is conducted in a safe, responsible, and compliant manner. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) available.
References
Personal protective equipment for handling Methyl 3-(4-hydroxyphenyl)benzoate
This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 3-(4-hydroxyphenyl)benzoate (CAS No. 192376-76-4). The following procedures are designed to ensure the safety of all laboratory personnel.
Hazard Identification:
This compound is classified with the following hazards:
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory when handling this substance.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye damage from splashes or dust.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective clothing. | To prevent skin irritation and contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with a particulate filter. | To avoid inhalation and prevent respiratory irritation.[3][5] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and contamination.[3][6] |
Operational Plan: Step-by-Step Handling and Storage
Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Adequate Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Prevent Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of dust or fumes.[3]
-
Weighing and Transfer: When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Contaminated work clothing should be laundered separately before reuse.[3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed when not in use.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
All waste materials must be handled and disposed of in accordance with local, regional, and national regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.[3]
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[7] Do not dispose of it down the drain or in regular trash.[5][6] Given its high toxicity to aquatic life, preventing release into the environment is critical.[1]
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C14H12O3 | CID 5097337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


